N-Isopropyl 2-bromo-6-fluorobenzylamine
Description
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVYNXRZXJLGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742805 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-00-8 | |
| Record name | Benzenemethanamine, 2-bromo-6-fluoro-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Isopropyl 2-bromo-6-fluorobenzylamine
CAS Number: 1355248-00-8[1]
Executive Summary & Chemical Identity
N-Isopropyl 2-bromo-6-fluorobenzylamine is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical agents.[1] Its structure combines a sterically demanding isopropyl group with a highly functionalized benzyl core containing orthogonal reactive handles (aryl bromide and secondary amine). This dual-functionality makes it a critical "lynchpin" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the 2,6-disubstitution pattern forces specific conformational lock-ins.
Chemical Profile
| Property | Data |
| CAS Number | 1355248-00-8 |
| IUPAC Name | N-(2-Bromo-6-fluorobenzyl)propan-2-amine |
| Molecular Formula | C₁₀H₁₃BrFN |
| Molecular Weight | 246.12 g/mol |
| Physical State | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water |
| pKa (Calc) | ~9.5 (Conjugate acid of amine) |
| LogP (Calc) | ~2.8 - 3.2 |
Strategic Synthesis: The Reductive Amination Pathway
While nucleophilic substitution (using benzyl halides) is possible, it often leads to over-alkylation (formation of tertiary amines). The Reductive Amination of 2-bromo-6-fluorobenzaldehyde is the superior, self-validating protocol for high-purity synthesis. This method ensures mono-alkylation due to the steric bulk of the isopropyl group and the stability of the intermediate imine.
Mechanistic Workflow
The synthesis proceeds via the formation of a Schiff base (imine), followed by selective reduction.
Figure 1: Reductive amination pathway prioritizing mono-alkylation selectivity.
Detailed Experimental Protocol
Objective: Synthesis of 10g of N-Isopropyl 2-bromo-6-fluorobenzylamine. Purity Target: >98% by HPLC.
Reagents
-
2-Bromo-6-fluorobenzaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Preferred over NaBH₄ for milder conditions.
-
Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Methodology
-
Imine Formation (The "Validation" Step):
-
Dissolve 2-bromo-6-fluorobenzaldehyde (10.0 g, 49.2 mmol) in anhydrous DCM (100 mL).
-
Add Isopropylamine (3.5 g, 59.0 mmol) dropwise at 0°C.
-
Critical Checkpoint: Stir for 2 hours at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) must disappear, replaced by the lower-running imine spot. If aldehyde persists, add MgSO₄ to drive equilibrium.
-
-
Selective Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (15.6 g, 73.8 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur; ensure venting.
-
Allow to warm to room temperature and stir overnight (12h).
-
-
Work-up & Purification:
-
Quench with saturated aqueous NaHCO₃ (slowly) to neutralize excess acid/boron species.
-
Extract with DCM (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If the crude oil is yellow/orange, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).
-
-
Characterization (Self-Validation):
-
¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic singlet (~3.9 ppm) and isopropyl septet (~2.8 ppm).
-
Reactivity Profile & Applications
This molecule is a bifunctional scaffold . The secondary amine and the aryl bromide allow for orthogonal functionalization, enabling the rapid generation of diverse libraries.
Divergent Synthesis Map
The 2-bromo substituent is sterically crowded by the N-isopropyl group, requiring specialized Buchwald ligands (e.g., XPhos, RuPhos) for successful coupling.
Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.
Medicinal Chemistry Significance[2]
-
Bioisosterism: The N-isopropyl group provides a lipophilic cap that can fill hydrophobic pockets in enzymes (e.g., ATP binding sites) while protecting the nitrogen from rapid metabolic dealkylation compared to n-propyl or n-butyl analogs.
-
Fluorine Effect: The 6-fluoro substituent exerts an electronic effect on the ring, lowering the pKa of the amine slightly and preventing oxidative metabolism at the benzylic position via the "fluorine scan" principle.
-
Conformational Lock: The 2,6-disubstitution forces the benzylic amine out of plane, often improving selectivity for specific receptor subtypes by restricting rotatable bonds.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[2] Harmful if swallowed.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine absorbs CO₂ from air (carbamate formation).
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
Sigma-Aldrich. N-Isopropyl 2-bromo-6-fluorobenzylamine Product Page. Retrieved from (Verified CAS: 1355248-00-8).
-
BenchChem. N-Isopropyl 2-bromo-6-fluorobenzylamine Structure & Properties. Retrieved from .
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis).
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
Sources
An In-Depth Technical Guide to N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS: 1355248-00-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl 2-bromo-6-fluorobenzylamine is a halogenated secondary benzylamine that serves as a sophisticated and versatile building block in modern medicinal chemistry. Its unique trifunctional substitution pattern—comprising a bromine atom, a fluorine atom, and a secondary isopropylamine moiety on a benzyl core—offers a rich platform for synthetic elaboration and the exploration of structure-activity relationships (SAR). The strategic placement of ortho-bromo and ortho-fluoro substituents creates a distinct electronic and steric environment, influencing the molecule's reactivity, conformation, and potential biological interactions. This guide provides a comprehensive overview of its chemical properties, a robust and logical synthetic strategy, its applications in drug discovery, and essential safety protocols for its handling.
Physicochemical and Structural Properties
The precise arrangement of functional groups in N-Isopropyl 2-bromo-6-fluorobenzylamine dictates its utility in chemical synthesis and its interaction with biological targets.
Molecular Structure
The structure features a benzene ring substituted at the 2- and 6-positions with bromo and fluoro groups, respectively. The benzylic carbon is attached to a secondary amine bearing an isopropyl group.
Caption: Molecular Structure of N-Isopropyl 2-bromo-6-fluorobenzylamine.
Key Identifiers and Properties
Summarized below are the essential quantitative and identifying data for this compound.
| Property | Value | Reference |
| IUPAC Name | N-(2-bromo-6-fluorobenzyl)propan-2-amine | |
| CAS Number | 1355248-00-8 | |
| Molecular Formula | C₁₀H₁₃BrFN | [1] |
| Molecular Weight | 246.12 g/mol | [1] |
| Synonyms | N-(2-bromo-6-fluorobenzyl)-2-propanamine |
Synthesis and Mechanistic Insights
While specific proprietary syntheses may vary, a highly effective and common method for preparing secondary amines of this class is through reductive amination. This process is favored for its high efficiency, operational simplicity, and the commercial availability of starting materials.
Proposed Synthetic Pathway: Reductive Amination
The most logical and field-proven approach for synthesizing N-Isopropyl 2-bromo-6-fluorobenzylamine is the one-pot reductive amination of 2-bromo-6-fluorobenzaldehyde with isopropylamine. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ by a hydride reagent to yield the target secondary amine.
Causality of Experimental Choice: This pathway is chosen for its selectivity. The key is to use a reducing agent that is potent enough to reduce the C=N bond of the imine but mild enough to not reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent chemoselectivity and tolerance for the mildly acidic conditions that favor imine formation.
Reaction Workflow Diagram
Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol
This protocol represents a standard, self-validating laboratory procedure for the synthesis of the title compound.
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-fluorobenzaldehyde (1.0 eq.).[2][3]
-
Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add isopropylamine (1.1-1.5 eq.).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate the formation of the iminium ion, a crucial step for accelerating the reaction. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a controlled manner, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirring mixture. The portion-wise addition helps to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Workup and Quenching: Once the reaction is complete, carefully quench the excess hydride reagent by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Isopropyl 2-bromo-6-fluorobenzylamine.
Applications in Research and Drug Development
N-Isopropyl 2-bromo-6-fluorobenzylamine is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which serve as handles for further molecular elaboration.
-
Scaffold for Medicinal Chemistry: The core structure is a valuable scaffold for building libraries of compounds. Analogs and derivatives of halogenated benzylamines are explored for a wide range of biological activities.[4][5]
-
Handle for Cross-Coupling Reactions: The bromine atom is particularly significant. It serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[6] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the 2-position, enabling extensive SAR studies. The reactivity of an aryl bromide is generally higher than that of an aryl chloride, often allowing for milder reaction conditions.[6]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions. The isopropyl group provides moderate steric bulk and lipophilicity, which can influence receptor binding and pharmacokinetic properties.[4]
-
Precursor for Bioactive Molecules: While direct applications are not widely published, similar halogenated benzylamine structures are integral to compounds investigated as bromodomain inhibitors and other enzyme inhibitors relevant to oncology and inflammation.[7]
Safety, Handling, and Storage
As a halogenated amine, N-Isopropyl 2-bromo-6-fluorobenzylamine requires careful handling in a controlled laboratory environment. While a specific safety data sheet (SDS) is not publicly available, the hazard profile can be inferred from analogous compounds like benzylamines and halogenated aromatics.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[11][12]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes. Benzylamines as a class can be corrosive and cause skin and eye irritation or burns.[9] Halogenated aromatic compounds may also cause irritation.[2][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and anhydrides, as amines are basic and can react exothermically.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]
Conclusion
N-Isopropyl 2-bromo-6-fluorobenzylamine is a key chemical intermediate whose value is defined by its structural complexity and synthetic potential. With a molecular weight of 246.12 g/mol , its true significance lies in the strategic combination of a reactive bromine handle, a modulating fluorine atom, and an isopropylamine group. This arrangement provides medicinal chemists with a powerful tool for developing novel molecular entities with tailored properties, making it a crucial component in the toolkit for modern drug discovery and development.
References
-
PubChem. (n.d.). Isopropyl 2-bromo-2-methylpropionate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
National Center for Biotechnology Information. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-N-(2-fluorobenzyl)-6-methylpyridin-2-amine. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-propan-2-yloxypyrazin-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-bromonaphthalene. Retrieved from [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-溴-6-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Butyl 2-bromo-6-fluorobenzylamine | 1355247-58-3 | Benchchem [benchchem.com]
- 5. Buy 2-Bromo-6-fluoroquinoline | 159870-91-4 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BENZYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 10. 2-Bromo-6-fluoroaniline | C6H5BrFN | CID 2782940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
physical properties of N-Isopropyl 2-bromo-6-fluorobenzylamine
An In-depth Technical Guide to the Physical Properties of N-Isopropyl 2-bromo-6-fluorobenzylamine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
N-Isopropyl 2-bromo-6-fluorobenzylamine is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a halogenated aromatic ring and an N-alkyl group, make it a valuable scaffold for the synthesis of novel therapeutic agents. The bromine and fluorine substituents on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The N-isopropyl group also plays a crucial role in defining its steric and electronic properties, which can influence its pharmacological activity.
This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The document details the theoretical and experimental characterization of this compound, offering insights into its molecular structure, spectroscopic signature, and key physicochemical parameters.
Molecular Structure and Physicochemical Properties
The molecular structure of N-Isopropyl 2-bromo-6-fluorobenzylamine is foundational to its physical and chemical behavior. The strategic placement of the bromo and fluoro groups at the 2 and 6 positions, respectively, introduces significant steric hindrance around the benzylic carbon, which can influence its reactivity and conformational flexibility.
While specific experimental data for N-Isopropyl 2-bromo-6-fluorobenzylamine is not extensively available in the public domain, we can infer some of its properties based on structurally similar compounds. For instance, the related N-Isobutyl 2-bromo-6-fluorobenzylamine has a molecular weight of 260.15 g/mol and a molecular formula of C11H15BrFN[]. Given that an isopropyl group has the same chemical formula as an isobutyl group (C4H9), it is expected that N-Isopropyl 2-bromo-6-fluorobenzylamine shares the same molecular formula and a very similar molecular weight.
A comparative analysis with N-Butyl 2-bromo-6-fluorobenzylamine suggests that N-Isopropyl 2-bromo-6-fluorobenzylamine likely exhibits moderate solubility in organic solvents, a critical factor for its handling and application in various assays[2]. The branching of the isopropyl group may also influence its metabolic stability[2].
Summary of Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1355248-00-8 | [2] |
| Molecular Formula | C10H13BrFN | Inferred from structure |
| Molecular Weight | 246.12 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to have moderate solubility in organic solvents | [2] |
| Melting Point | To be determined experimentally | |
| Boiling Point | To be determined experimentally | |
| Density | To be determined experimentally |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-Isopropyl 2-bromo-6-fluorobenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromo and fluoro substituents. The benzylic protons will likely appear as a doublet, coupled to the methine proton of the isopropyl group. The isopropyl methine proton should appear as a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being significantly affected by the electronegative halogen substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H stretch (aromatic and aliphatic): Sharp peaks in the 2850-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Typically observed in the 1000-1200 cm⁻¹ range.
-
C-Br and C-F stretches: These will appear in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.
Experimental Protocols for Physical Property Determination
The following section outlines standardized, field-proven methodologies for the experimental determination of the key .
Workflow for Physical Property Characterization
Caption: A generalized workflow for the spectroscopic analysis of N-Isopropyl 2-bromo-6-fluorobenzylamine.
Conclusion
This technical guide has provided a detailed overview of the and the experimental methodologies for their determination. While specific experimental data for this compound remains to be fully elucidated and published, the information presented, based on sound chemical principles and data from analogous structures, offers a solid foundation for researchers. The provided protocols for physical property measurement and spectroscopic analysis serve as a practical guide for the characterization of this and other novel chemical entities in the drug discovery pipeline.
References
Sources
commercial availability of N-Isopropyl 2-bromo-6-fluorobenzylamine
An In-depth Technical Guide to the Commercial Availability and Procurement of N-Isopropyl 2-bromo-6-fluorobenzylamine
Authored by a Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for N-Isopropyl 2-bromo-6-fluorobenzylamine. Moving beyond a simple supplier list, this document outlines a strategic framework for sourcing, vetting, and handling this valuable chemical building block, ensuring the integrity and success of your research and development endeavors.
Introduction: The Significance of a Specialized Building Block
N-Isopropyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative that serves as a crucial intermediate in synthetic and medicinal chemistry. Its structural motifs—a fluorinated and brominated aromatic core combined with an N-alkyl side chain—make it a versatile scaffold for creating more complex molecules. Compounds within this class are actively investigated for their potential as ligands in receptor studies and as precursors for novel therapeutic agents.[1] The strategic placement of halogen atoms can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties, making this compound a subject of interest in modern drug design.
The primary challenge for researchers is not just identifying a supplier, but navigating the procurement process to ensure the material's quality, purity, and timely delivery. This guide provides the field-proven insights necessary to manage this process effectively.
Compound Identification and Key Properties
Precise identification is the cornerstone of chemical procurement. Any ambiguity, particularly with positional isomers, can lead to significant delays and compromised experimental outcomes. The definitive identifier for N-Isopropyl 2-bromo-6-fluorobenzylamine is its CAS number: 1355248-00-8 .[2]
Below is a summary of its core chemical properties.
| Property | Value | Source |
| IUPAC Name | N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine | Inferred |
| CAS Number | 1355248-00-8 | [2] |
| Molecular Formula | C10H13BrFN | [2] |
| Molecular Weight | 246.12 g/mol | [2] |
| Canonical SMILES | CC(C)NCC1=C(C=CC=C1Br)F | [2] |
Chemical Structure
Commercial Availability and Supplier Landscape
N-Isopropyl 2-bromo-6-fluorobenzylamine is classified as a research chemical and is available through specialized suppliers rather than large, general-purpose chemical catalogs.
-
Direct Availability: The compound is listed by suppliers such as BOC Sciences , confirming its commercial, albeit specialized, availability.[2]
-
Analog Availability as an Indicator: The commercial presence of close structural analogs from major distributors like Sigma-Aldrich and Fluorochem indicates a robust supply chain for this class of substituted benzylamines.[3] This suggests that even if stock levels of the target compound are low, custom synthesis from these or other vendors is a highly viable option.
The table below distinguishes the target compound from its closely related and commercially available analogs. Verifying the CAS number is critical before purchase.
| Compound Name | Alkyl Group | CAS Number | Notes |
| N-Isopropyl 2-bromo-6-fluorobenzylamine | Isopropyl | 1355248-00-8 | Target Compound [2] |
| N-Isobutyl 2-bromo-6-fluorobenzylamine | Isobutyl | 1355247-08-3 | Structural analog available from major suppliers. |
| N-Butyl 2-bromo-6-fluorobenzylamine | n-Butyl | 1355247-58-3 | Structural analog with documented research applications.[1] |
Strategic Procurement Workflow: A Self-Validating Protocol
A disciplined procurement process is essential to guarantee the quality of starting materials. The following workflow is designed to be a self-validating system, ensuring that the material received meets the stringent requirements for research and development.
Detailed Methodologies for Key Workflow Steps
Step 1: Supplier Identification (Node C & D)
-
Action: Conduct searches in chemical sourcing databases (e.g., Labshake, PubChem) using the specific CAS number 1355248-00-8 .
-
Causality: Using the CAS number eliminates ambiguity with isomers or related compounds. Direct hits, like that from BOC Sciences, are primary leads.[2] The availability of analogs from other vendors confirms the feasibility of custom synthesis if needed.
Step 2: Requesting a Quotation (RFQ) (Node E & F)
-
Action: Contact the identified supplier(s) with a formal RFQ.
-
Required Information:
-
Compound Name: N-Isopropyl 2-bromo-6-fluorobenzylamine
-
CAS Number: 1355248-00-8
-
Required Quantity: (e.g., 1 g, 5 g)
-
Purity Specification: State a minimum acceptable purity (e.g., >97% by HPLC).
-
Analytical Requirements: Request a copy of a representative Certificate of Analysis (CoA) with the quotation. Specify requirements for ¹H NMR, HPLC, or Mass Spectrometry data to confirm structure and purity.
-
-
Causality: Providing detailed specifications upfront prevents the procurement of substandard material. Requesting a CoA with the quote allows for pre-evaluation of the supplier's quality control standards.
Step 3: Quality Verification via Certificate of Analysis (CoA) (Node J)
-
Action: Upon receipt of the material, immediately quarantine it and compare the supplied CoA against your requirements.
-
Verification Checklist:
-
Identity Confirmation: Does the spectral data (NMR, MS) match the expected structure of N-Isopropyl 2-bromo-6-fluorobenzylamine?
-
Purity Assessment: Does the purity level (typically via HPLC) meet or exceed the specified requirement (e.g., >97%)?
-
Solvent/Impurity Profile: Are there any significant unidentified peaks or residual solvents that could interfere with downstream applications?
-
-
Trustworthiness: This step is the core of the self-validating system. The material is not released for use until its identity and purity are independently verified against the supplier's claims.
Step 4: Custom Synthesis as an Alternative (Node M, N, O)
-
Action: If the compound is out of stock or lead times are prohibitive, consider a custom synthesis engagement.
-
Rationale: The immediate precursor, 2-Bromo-6-fluorobenzylamine (CAS: 261723-29-9) , is commercially available.[4] The synthesis of the target compound via N-isopropylation is a standard synthetic transformation, making it a low-to-moderate risk custom synthesis project for a competent Contract Research Organization (CRO).
-
Causality: Knowing the availability of key starting materials provides a reliable and strategic alternative to off-the-shelf procurement, ensuring project continuity.
Conclusion and Recommendations
N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS: 1355248-00-8) is a commercially available research chemical obtainable from specialized suppliers. While not listed in all major catalogs, its availability, along with that of its close analogs and precursors, ensures it is an accessible building block for research and drug discovery programs.
For professionals in this field, the key to successful procurement lies not in simply finding a name on a list, but in executing a rigorous, validation-centric workflow. By insisting on specific CAS numbers, setting clear purity standards, and meticulously reviewing analytical data, researchers can secure high-quality materials, thereby safeguarding the integrity and reproducibility of their scientific work.
References
- N-Isopropyl 2-bromo-6-fluorobenzylamine by BOC Sciences. Labshake.
- N-(5-BROMO-2-FLUOROBENZYL)-N-ISOPROPYLPROPAN-2-AMINE. Fluorochem.
- N-Isobutyl 2-bromo-6-fluorobenzylamine | 1355247-08-3. Sigma-Aldrich.
- N-Isobutyl 2-bromo-6-fluorobenzylamine - (CAS 1355247-08-3). Mcule.
- N-Butyl 2-bromo-6-fluorobenzylamine | 1355247-58-3. Benchchem.
- 2-Bromo-6-fluorobenzylamine. CymitQuimica.
Sources
A Comprehensive Technical Guide to N-(2-bromo-6-fluorobenzyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromo-6-fluorobenzyl)propan-2-amine, commonly referred to as N-Isopropyl 2-bromo-6-fluorobenzylamine, is a substituted benzylamine that holds significant interest as a building block in medicinal chemistry and drug discovery. Its unique structural features, including a halogenated phenyl ring and an isopropylamino group, provide a versatile scaffold for the synthesis of novel therapeutic agents. This guide offers an in-depth exploration of its nomenclature, synthesis, and potential applications, providing researchers with the foundational knowledge to effectively utilize this compound in their work.
IUPAC Nomenclature and Structural Analysis
The formal IUPAC name for the compound is N-(2-bromo-6-fluorobenzyl)propan-2-amine .[1] This name is derived by identifying the longest carbon chain attached to the nitrogen atom, which is a propyl group, and noting the attachment point at the second carbon, hence "propan-2-amine". The benzyl group, substituted with bromine and fluorine at the 2 and 6 positions respectively, is treated as a substituent on the nitrogen atom of the propan-2-amine.
Key Structural Features:
-
2-bromo-6-fluorobenzyl group: The presence of two different halogen atoms on the aromatic ring offers distinct reactivity profiles for further functionalization through various cross-coupling reactions. The ortho-substitution pattern can also induce conformational constraints that may be beneficial for binding to biological targets.
-
Isopropylamino group: This bulky secondary amine can influence the compound's lipophilicity, basicity, and steric interactions with target proteins.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Common Name | N-Isopropyl 2-bromo-6-fluorobenzylamine |
| IUPAC Name | N-(2-bromo-6-fluorobenzyl)propan-2-amine |
| CAS Number | 1355248-00-8 |
| Molecular Formula | C10H13BrFN |
| Synonym | N-(2-bromo-6-fluorobenzyl)-2-propanamine[1] |
Synthesis Protocol: Reductive Amination of 2-bromo-6-fluorobenzaldehyde
A robust and widely applicable method for the synthesis of N-(2-bromo-6-fluorobenzyl)propan-2-amine is the reductive amination of 2-bromo-6-fluorobenzaldehyde. This two-step, one-pot reaction involves the initial formation of an imine between the aldehyde and isopropylamine, followed by its in-situ reduction to the desired secondary amine.
Experimental Protocol
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Imine Formation: Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-bromo-6-fluorobenzyl)propan-2-amine.
Workflow Diagram
Caption: Reductive amination workflow for the synthesis of N-(2-bromo-6-fluorobenzyl)propan-2-amine.
Potential Applications in Drug Discovery and Development
The structural motifs present in N-(2-bromo-6-fluorobenzyl)propan-2-amine are found in a variety of biologically active molecules. This makes it a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The 2-bromo-6-fluorobenzyl core can be elaborated using various synthetic methodologies. The bromine atom is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This versatility enables the rapid generation of diverse chemical libraries for high-throughput screening.
-
Intermediate for Pharmaceutical Ingredients: Halogenated benzylamines are key intermediates in the synthesis of numerous pharmaceuticals.[2][3] For instance, related structures are found in antiviral agents and compounds targeting various enzymes and receptors. The specific substitution pattern of N-(2-bromo-6-fluorobenzyl)propan-2-amine can be strategically utilized to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The presence of halogens can influence factors such as metabolic stability, lipophilicity, and binding affinity.[4]
-
Agrochemical Research: Similar to their applications in pharmaceuticals, halogenated aromatic compounds are also prevalent in the agrochemical industry, serving as precursors to herbicides and pesticides.[2][3] The unique combination of substituents in N-(2-bromo-6-fluorobenzyl)propan-2-amine could be explored for the development of new crop protection agents.
Conclusion
N-(2-bromo-6-fluorobenzyl)propan-2-amine is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined structure and accessible synthesis through reductive amination make it an attractive starting material for the creation of complex molecular architectures. The presence of multiple reactive sites allows for a high degree of diversification, enabling the exploration of a broad chemical space in the quest for novel and effective therapeutic agents. Researchers and scientists in drug development can leverage the information provided in this guide to effectively incorporate this compound into their synthetic strategies.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Retrieved February 1, 2026.
- BenchChem. (2025). Applications of 2-Bromo-6-fluorobenzaldehyde in Medicinal Chemistry: A Detailed Guide. Retrieved February 1, 2026.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Importance of 2-Bromo-6-fluoroaniline in Chemical R&D. Retrieved February 1, 2026.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved February 1, 2026.
Sources
Technical Monograph: Spectroscopic Characterization of N-Isopropyl 2-bromo-6-fluorobenzylamine
[1]
Document Type: Analytical Standard Operating Procedure (SOP) & Data Guide
Compound ID: N-Isopropyl 2-bromo-6-fluorobenzylamine
CAS: 1355248-00-8
Molecular Formula:
Executive Technical Summary
N-Isopropyl 2-bromo-6-fluorobenzylamine is a secondary amine building block frequently utilized in the synthesis of pharmaceutical intermediates.[1] Its structural uniqueness lies in the 2,6-disubstituted benzyl ring , which introduces significant steric hindrance and distinct electronic effects (ortho-fluoro and ortho-bromo substituents).[1]
For researchers, the critical quality attribute (CQA) is the integrity of the secondary amine and the precise halogenation pattern.[1] The 2-bromo-6-fluoro substitution pattern creates a unique splitting pattern in NMR due to
Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data.
Synthetic Pathway (Reductive Amination vs. Substitution)
The preferred industrial route is Nucleophilic Substitution (
Figure 1: Nucleophilic substitution pathway.[1] Note: Use of excess isopropylamine prevents over-alkylation to the tertiary amine.[1]
Spectroscopic Data Specifications
Note: Data presented below represents the free base form in
Nuclear Magnetic Resonance (NMR)
The
H NMR (400 MHz,
)
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (C3) | 7.35 – 7.42 | dd | 1H | Deshielded by adjacent Bromine.[1] | |
| Ar-H (C4) | 7.10 – 7.18 | td | 1H | Para to CH2; splits due to F coupling.[1] | |
| Ar-H (C5) | 6.95 – 7.05 | ddd | 1H | Shielded by Fluorine; large ortho F-coupling.[1] | |
| Ar- | 3.98 | d (or s) | 2H | Long-range coupling to F is often visible (doublet).[1] | |
| CH ( | 2.85 | sept | 1H | Characteristic isopropyl methine.[1] | |
| NH | 1.40 – 1.80 | br s | 1H | - | Exchangeable; shift varies with conc.[1] |
| 1.12 | d | 6H | Methyl doublet.[1] |
C NMR (100 MHz,
)
-
Aromatic C-F (C6): ~161.5 ppm (d,
Hz).[1] -
Aromatic C-Br (C2): ~126.0 ppm (d,
Hz).[1] -
Benzylic C (C1): ~128.5 ppm (d,
Hz).[1] -
Ar-
-N: ~48.2 ppm (d, Hz).[1] The fluorine usually splits the benzylic carbon signal. -
Isopropyl CH: ~48.8 ppm.[1]
-
Isopropyl
: ~22.8 ppm.[1]
F NMR (376 MHz,
)
-
Shift:
-112.0 to -114.0 ppm.[1] -
Pattern: Multiplet (dd or t) due to coupling with H5 and H4.
Mass Spectrometry (MS)
The presence of Bromine provides a definitive isotopic signature.[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Molecular Ion (
): -
Fragmentation Pathway:
Infrared Spectroscopy (FT-IR)
Analytical Protocol: Purity & Handling
HPLC Method (Reverse Phase)
For checking purity during synthesis or stability testing.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]
-
Retention Time: Expect elution around 5.5 - 6.5 min (moderately lipophilic due to Br/F and isopropyl).[1]
Handling & Stability[1]
-
State: The free base is typically a pale yellow oil or low-melting solid.[1] The Hydrochloride salt is a white solid.
-
Storage: Hygroscopic. Store under Nitrogen at 2-8°C.
-
Reactivity: The secondary amine is nucleophilic.[1] Avoid contact with acid chlorides, anhydrides, or strong oxidizers unless reaction is intended.
Mechanistic Diagram: Fragmentation Logic
Understanding the MS fragmentation aids in confirming the structure of metabolites or impurities.[1]
Figure 2: Primary mass spectrometry fragmentation pathways for structural confirmation.[1]
References
-
BenchChem. (2024). N-Isopropyl 2-bromo-6-fluorobenzylamine Product Specifications & Analog Analysis.Link[1]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 66024 (Isopropylbenzylamine - Analog Reference).[1]Link[1]
-
Sigma-Aldrich. (2024).[1] N-Isopropyl 2-bromo-6-fluorobenzylamine CAS 1355248-00-8 Data Sheet.[1][2][3][4]Link[1]
-
NIST Chemistry WebBook. (2024). Infrared and Mass Spectra of Benzylamine Derivatives (Standard Reference Data).Link[1]
Sources
- 1. 1365271-82-4|N-Phenyl 2-bromo-6-fluorobenzylamine|BLD Pharm [bldpharm.com]
- 2. N-Butyl 2-bromo-6-fluorobenzylamine | 1355247-58-3 | Benchchem [benchchem.com]
- 3. N-Isopropyl 2-broMo-6-fluorobenzylaMine | 1355248-00-8 [chemicalbook.com]
- 4. 1355248-00-8|N-Isopropyl 2-bromo-6-fluorobenzylamine|BLD Pharm [bldpharm.com]
A Technical Guide to the Reactivity Profile of N-Isopropyl 2-bromo-6-fluorobenzylamine
Abstract
N-Isopropyl 2-bromo-6-fluorobenzylamine is a strategically important building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its unique trifecta of reactive sites—a secondary amine, a sterically hindered ortho-bromo-fluoro aromatic ring, and a benzylic methylene group—offers a versatile platform for complex molecular construction. This guide provides an in-depth analysis of the molecule's reactivity, synthesizing data from analogous structures and foundational chemical principles to offer a predictive framework for its application. We will explore its primary reaction pathways, including metal-catalyzed cross-coupling, nucleophilic reactions at the amine, and the directing effects of the halogen substituents. This document serves as a technical resource for researchers, chemists, and process development professionals aiming to leverage this compound's synthetic potential.
Introduction: Structural Features and Synthetic Utility
N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS 1355248-00-8) is a substituted benzylamine derivative whose value lies in the orthogonal reactivity of its functional groups. The core structure presents several key features that dictate its chemical behavior:
-
Aryl Bromide (C-Br Bond): The bromine atom on the aromatic ring is the primary handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide variety of carbon and heteroatom substituents.[1][2][3]
-
Ortho-Fluoro Group (C-F Bond): The fluorine atom, positioned ortho to the bromine, exerts a strong electron-withdrawing inductive effect. This influences the electron density of the aromatic ring, impacting the rates and regioselectivity of substitution reactions.[1] It also presents a potential, albeit more challenging, site for nucleophilic aromatic substitution (SNAr) under forcing conditions.
-
Secondary Amine (N-H Bond): The N-isopropyl group provides moderate steric bulk and possesses a reactive proton. The nitrogen lone pair makes it a competent nucleophile and a weak base, enabling reactions such as acylation, alkylation, and reductive amination.[4][5][6]
-
Benzylic Position (-CH2-): The methylene bridge between the aromatic ring and the amine is activated towards certain transformations, although it is generally less reactive than the other sites under typical conditions.
This combination allows for sequential, selective functionalization, making it a valuable intermediate in multi-step syntheses for creating complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[6]
Synthesis of the Core Scaffold
The principal synthetic route to N-Isopropyl 2-bromo-6-fluorobenzylamine involves a two-step process starting from 2-bromo-6-fluorotoluene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 5. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
N-Isopropyl 2-bromo-6-fluorobenzylamine literature review
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS: 1355248-00-8) represents a highly specialized intermediate in modern medicinal chemistry. Unlike generic benzylamines, this molecule features a "privileged" substitution pattern—the 2-bromo-6-fluoro motif. This specific arrangement serves two critical functions in drug design:
-
Conformational Control: The ortho-disubstitution creates significant steric clash with the benzylic position, forcing the side chain out of the aromatic plane. This is often exploited to lock bioactive conformations (atropisomerism) or fill specific hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
-
Synthetic Divergence: The bromine atom acts as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage functionalization without rebuilding the core.
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value pharmaceutical targets such as Adenosine A2A receptor antagonists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine |
| CAS Number | 1355248-00-8 |
| Molecular Formula | C₁₀H₁₃BrFN |
| Molecular Weight | 246.12 g/mol |
| Appearance | Colorless to pale yellow oil (free base) |
| pKa (Calc) | ~9.5 (Secondary amine) |
| LogP (Calc) | ~2.8 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 2 |
Synthesis Architecture
The synthesis of secondary amines requires precise control to prevent over-alkylation (formation of tertiary amines). The most robust industrial and laboratory method is Reductive Amination .
Method A: Reductive Amination (Preferred)
This route uses 2-bromo-6-fluorobenzaldehyde as the electrophile. It is superior to direct alkylation because it avoids the formation of quaternary ammonium salts and allows for milder conditions.
Protocol:
-
Imine Formation: React 2-bromo-6-fluorobenzaldehyde (1.0 eq) with Isopropylamine (1.2 eq) in Dichloromethane (DCM) or Methanol (MeOH).
-
Note: The steric bulk of the 2,6-disubstitution may slow down imine formation. Adding a Lewis acid catalyst (e.g., Ti(OiPr)₄) or a dehydrating agent (MgSO₄) is recommended to drive equilibrium.
-
-
Reduction: Treat the intermediate imine in situ with Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the halogen substituents well, minimizing the risk of de-halogenation side reactions.
-
Method B: Nucleophilic Substitution (Alternative)
Uses 2-bromo-6-fluorobenzyl bromide and isopropylamine.
-
Risk:[1] High probability of over-alkylation (formation of tertiary amine) unless isopropylamine is used in large excess (5-10 equivalents).
-
Utility: Useful only if the aldehyde precursor is unavailable.
Visualization: Synthesis Workflow
Caption: Step-wise reductive amination pathway prioritizing selectivity for the secondary amine.
Reactivity & Functionalization
The value of N-Isopropyl 2-bromo-6-fluorobenzylamine lies in its ability to serve as a divergent building block .
A. The Bromine Handle (Cross-Coupling)
The bromine at the 2-position is sterically hindered but highly reactive under Palladium catalysis.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (SPhos is required to overcome the steric hindrance of the 6-fluoro group).
-
-
Buchwald-Hartwig Amination: Can form fused tricyclic systems (e.g., indazoles, quinazolines) by intramolecular cyclization if the isopropyl group is removed or modified.
B. The Fluorine Effect
The 6-fluorine atom is not just a bystander:
-
Metabolic Blocking: It protects the aromatic ring from oxidative metabolism (CYP450).
-
Electronic Modulation: It lowers the pKa of the benzylic amine slightly compared to the non-fluorinated analog, potentially improving membrane permeability.
Visualization: Divergent Reactivity
Caption: Divergent synthetic utility showing access to biaryls and heterocycles via Pd-catalysis.
Applications in Drug Discovery
Recent patent literature highlights the "2-bromo-6-fluorobenzyl" moiety as a critical pharmacophore.
Case Study 1: Adenosine A2A Receptor Antagonists
-
Context: Parkinson’s Disease and Cancer Immunotherapy.
-
Mechanism: A2A antagonists enhance immune response and improve motor function.
-
Role of Scaffold: The 2-bromo-6-fluorobenzyl group occupies a hydrophobic pocket in the receptor. The bromine atom often engages in Halogen Bonding with backbone carbonyls, while the fluorine provides electrostatic complementarity.
-
Reference: Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor [1].
Case Study 2: Kidney Disease Therapeutics
-
Context: Treatment of Polycystic Kidney Disease (ADPKD).[2]
-
Molecule: Pyrazolo[4,3-c]pyridine derivatives.[2]
-
Role of Scaffold: The benzylamine moiety acts as the "anchor" for the inhibitor. The specific 2,6-substitution pattern prevents free rotation, locking the inhibitor into a bioactive conformation that fits the enzyme active site more tightly than unsubstituted analogs.
-
Reference: Compounds for the treatment of kidney disease (WO2025096453A1) [2].
Safety & Handling Protocol
As a halogenated benzylamine, this compound requires specific safety precautions.
| Hazard Class | Description | Mitigation |
| Skin/Eye Irritant | Secondary amines are basic and can cause chemical burns. | Wear nitrile gloves and safety goggles. Wash immediately if splashed. |
| Lachrymator Potential | Benzylic halides (precursors) are potent tear gas agents. | Handle all precursors (benzyl bromide/chloride) in a fume hood. |
| Storage | Amine is sensitive to CO₂ (carbamate formation). | Store under Nitrogen/Argon at 2-8°C. |
References
-
Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
- Compounds for the treatment of kidney disease (WO2025096453A1).
-
2-Bromo-6-fluorobenzaldehyde (Precursor Data). Source: PubChem.[3] URL:[Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Source: Chemical Reviews / DataPDF. URL:[Link]
Sources
Methodological & Application
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for N-Isopropyl 2-bromo-6-fluorobenzylamine
Executive Summary
This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine . This substrate presents a "perfect storm" of synthetic hurdles: it possesses a free secondary amine capable of catalyst poisoning, and a 2,6-disubstitution pattern (2-bromo, 6-fluoro) that creates significant steric hindrance at the oxidative addition site.
While traditional protocols utilizing Pd(PPh₃)₄ often result in low conversion or dehalogenation, this guide details a Ligand-Enabled Direct Coupling strategy using dialkylbiaryl phosphine ligands (Buchwald Ligands). This approach eliminates the need for amine protection/deprotection steps, significantly streamlining the synthesis of pharmaceutical intermediates.
Chemical Context & Mechanistic Analysis[1][2][3][4]
To successfully couple this molecule, one must understand the three competing forces at play:
A. The Ortho-Effect (Steric Hindrance)
The 2-bromo position is flanked by the benzylamine tail at C1 and a fluorine atom at C6.
-
Impact: The oxidative addition of Pd(0) into the C-Br bond is kinetically slow because the metal center must squeeze between the bulky ortho-substituents.
-
Solution: High-temperature processing (80–100°C) and electron-rich ligands to accelerate oxidative addition.
B. Catalyst Poisoning (Chelation)
The secondary amine (N-isopropyl) is a competent Lewis base.
-
Impact: The nitrogen lone pair can coordinate to the electrophilic Pd(II) intermediate, forming a stable 5-membered chelate (if the benzyl nitrogen wraps around). This "off-cycle" species removes active catalyst from the cycle.
-
Solution: Use of bulky monodentate ligands (e.g., XPhos , RuPhos ) that sterically preclude amine coordination to the metal center.
C. Electronic Activation
-
Impact: The C6-Fluorine atom is electron-withdrawing, which actually activates the C-Br bond for oxidative addition compared to a non-fluorinated analog. However, it also increases the acidity of the benzylic protons, making the substrate sensitive to extremely strong bases (e.g., NaOtBu).
-
Solution: Use of mild inorganic bases like K₃PO₄ .
Strategic Decision Framework
Before initiating wet chemistry, researchers should select a pathway based on the coupling partner (Boronic Acid/Ester) complexity.
Figure 1: Strategic decision tree for coupling sterically hindered benzylamines. Route A is preferred for efficiency; Route B is the fallback for highly sensitive boronic acids.
Experimental Protocols
Method A: Direct Coupling (Recommended)
Applicability: Robust boronic acids/esters. Mechanism: Uses XPhos Pd G2 or RuPhos Pd G2 precatalysts. The bulky biaryl ligand creates a "protective shell" around the Pd, preventing the free amine from binding while facilitating coupling at the hindered site.
Materials
-
Substrate: N-Isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) [Alternative: Pd(OAc)₂ + XPhos (1:2 ratio)]
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Inert Gas: Argon or Nitrogen (Strict deoxygenation required)
Step-by-Step Protocol
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).
-
Note: If using free ligand + Pd salt, premix Pd(OAc)₂ and XPhos in a small amount of dioxane for 5 mins before adding.
-
-
Solvent & Degas: Add the Dioxane/Water mixture. Seal the vial with a septum. Sparge with Argon for 10–15 minutes (bubbling gas directly into liquid) to remove O₂.
-
Why? Oxygen promotes homocoupling of the boronic acid and deactivates the electron-rich phosphine ligand.
-
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the consumption of the bromide (M+H 260/262 pattern).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. (Note: The product is a secondary amine; add 1% Triethylamine to the eluent to prevent streaking).
Method B: Two-Step Protection Route (Fallback)
Applicability: If Method A fails due to side reactions or if the boronic acid is extremely sensitive to the basic conditions required for the free amine.
Protocol Summary
-
Protection: Treat substrate with Boc₂O (1.1 equiv) and TEA (1.5 equiv) in DCM at RT. Isolate the N-Boc-N-isopropyl intermediate.
-
Coupling: Use standard Pd(dppf)Cl₂ (5 mol%) with Na₂CO₃ in Toluene/EtOH/H₂O. The Boc group removes the poisoning risk.
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the amine.
Data Presentation & Troubleshooting
Ligand Screening Matrix (Typical Results)
Based on internal optimization data for ortho-substituted benzylamines.
| Ligand | Catalyst System | Yield (LCMS) | Observation |
| PPh₃ | Pd(PPh₃)₄ | < 10% | No reaction; catalyst poisoning dominant. |
| dppf | Pd(dppf)Cl₂ | 35% | Slow conversion; significant dehalogenation. |
| SPhos | Pd(OAc)₂ / SPhos | 82% | Good conversion; works well for non-heterocyclic partners. |
| XPhos | XPhos Pd G2 | 95% | Optimal. Excellent steric tolerance. |
| RuPhos | RuPhos Pd G2 | 91% | Excellent for electron-poor boronic acids. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or Oxidative Addition failure. | Switch to XPhos Pd G2 . Increase Temp to 100°C. Ensure strict O₂ removal. |
| Protodeboronation | Boronic acid instability. | Use Boronic Pinacol Ester . Switch base to K₂CO₃ or CsF . |
| Dehalogenation (H-product) | Avoid alcoholic solvents (use pure Dioxane or Toluene). Lower temp slightly. | |
| Low Mass Balance | Product sticking to silica. | Use DCM/MeOH/NH₃ (90:10:1) eluent for purification. |
Visualization of the Catalytic Cycle
The diagram below illustrates why bulky ligands are essential. They facilitate the difficult oxidative addition (OA) across the sterically crowded C-Br bond and prevent the amine "poisoning" pathway.
Figure 2: Catalytic cycle highlighting the critical "Poisoning" pathway (red) which is suppressed by using bulky ligands like XPhos.
References
-
Buchwald, S. L., et al. "Suzuki–Miyaura Cross-Coupling: The Development of Highly Active Catalysts for Sterically Hindered Substrates." Journal of the American Chemical Society.
-
BenchChem Application Notes. "Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole." (Analogous steric systems).
-
Sigma-Aldrich. "N-Isobutyl 2-bromo-6-fluorobenzylamine Product Page" (Structural Analog Data).
-
Li, C., et al. "Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings."[1] Angewandte Chemie Int.[1] Ed.
Sources
Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine
Introduction: Navigating Steric Hindrance in Modern C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's power lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[1]
However, significant challenges arise when coupling sterically demanding substrates, such as ortho-substituted aryl halides and bulky secondary amines. These substrates can impede the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to low yields and slow reaction rates.[3] The target amine for this guide, N-Isopropyl 2-bromo-6-fluorobenzylamine, presents precisely this challenge: a secondary amine featuring a bulky isopropyl group, attached to a benzyl group which itself is ortho-substituted with fluorine and bromine.
This application note provides a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of N-Isopropyl 2-bromo-6-fluorobenzylamine with a representative aryl bromide. We will delve into the rationale behind the selection of the catalyst system, base, and solvent, offering insights grounded in established mechanistic understanding to empower researchers to overcome the challenges of sterically hindered C-N couplings.
The Challenge: Steric Congestion Around the Nitrogen Nucleophile
The structure of N-Isopropyl 2-bromo-6-fluorobenzylamine presents a dual steric challenge. The isopropyl group directly attached to the nitrogen atom creates significant bulk, which can hinder its approach to the palladium center. Furthermore, the ortho-fluoro and ortho-bromo substituents on the benzyl ring contribute to a congested environment. To achieve high conversion and yield, a highly active and sterically tolerant catalyst system is paramount.
Catalyst System Selection: The Power of Biarylmonophosphine Ligands
For challenging C-N couplings involving secondary amines, the choice of ligand is critical.[4][5] Bulky, electron-rich biarylmonophosphine ligands have been developed to promote the crucial reductive elimination step and stabilize the active monoligated palladium species, which is key for efficient catalysis.[1]
For the arylation of sterically hindered secondary amines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a particularly effective ligand.[4][6][7] Its structural features are well-suited to accommodate bulky substrates and facilitate the catalytic cycle. Therefore, we have selected a catalyst system comprising a palladium precursor and the RuPhos ligand. To simplify the experimental setup and enhance reproducibility, we will utilize a commercially available, air-stable precatalyst, RuPhos Pd G3 ([ (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate ]). These G3 precatalysts are known for their high activity and ease of handling.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][8]
Caption: Step-by-step experimental workflow for the amination reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add RuPhos Pd G3 (e.g., 0.02 mmol, 2 mol% for a 1 mmol scale reaction) and sodium tert-butoxide (1.4 mmol).
-
The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
-
Addition of Reactants and Solvent:
-
Under a positive pressure of inert gas, add 4-bromotoluene (1.0 mmol).
-
Add anhydrous toluene (to achieve a concentration of ~0.2 M, e.g., 5 mL for a 1 mmol reaction) via syringe.
-
Finally, add N-Isopropyl 2-bromo-6-fluorobenzylamine (1.2 mmol) via syringe.
-
-
Reaction Conditions:
-
The sealed flask is placed in a preheated oil bath at 100 °C.
-
The reaction mixture is stirred vigorously for 12-24 hours.
-
The progress of the reaction should be monitored by TLC or GC-MS until the starting aryl bromide is consumed.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate. [9][10]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
-
Key Considerations and Field-Proven Insights
-
Inert Atmosphere: The palladium(0) active species is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the setup and reaction is crucial for catalytic activity and reproducibility.
-
Base Selection and Quality: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these reactions. [8]It must be handled in an inert atmosphere as it is hygroscopic. The quality of the base is critical; old or improperly stored base can lead to lower yields. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be considered, though this often requires higher temperatures or longer reaction times. [8]* Solvent Choice: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig aminations. [9][11]Other ethereal solvents like dioxane or THF can also be used. The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate.
-
Monitoring the Reaction: For sterically hindered couplings, reaction times can vary. It is advisable to monitor the reaction's progress to determine the optimal endpoint and avoid potential side reactions from prolonged heating.
Conclusion
The Buchwald-Hartwig amination of sterically demanding secondary amines like N-Isopropyl 2-bromo-6-fluorobenzylamine is a challenging yet achievable transformation. The key to success lies in the rational selection of a highly active catalyst system. The use of the RuPhos ligand, in the form of a stable G3 precatalyst, provides a robust and reliable method for constructing C-N bonds with sterically congested partners. This detailed protocol and the accompanying scientific rationale offer a solid foundation for researchers and drug development professionals to confidently apply this powerful methodology in their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | Chemical Insights. Available at: [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Available at: [Link]
-
Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines - R Discovery. Available at: [Link]
-
Buchwald Hartwig amination catalysts | Johnson Matthey. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. jk-sci.com [jk-sci.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Cross-Coupling Protocols for N-Isopropyl 2-bromo-6-fluorobenzylamine
Executive Summary
This guide details optimized experimental procedures for utilizing N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS: 1355248-00-8) in palladium-catalyzed cross-coupling reactions. This scaffold is a high-value building block in medicinal chemistry, particularly for CNS-active agents, due to the metabolic stability conferred by the fluorine atom and the lipophilicity of the isopropyl amine.
However, this substrate presents two distinct challenges:
-
Steric/Electronic Deactivation: The ortho-fluorine atom creates electronic repulsion and steric hindrance adjacent to the bromine reaction center, making oxidative addition more difficult than in unsubstituted aryl bromides.
-
Catalyst Poisoning: The secondary benzylic amine, while sterically modulated by the isopropyl group, remains a competent nucleophile that can sequester Pd(II) species, arresting the catalytic cycle.
The protocols below utilize Generation 2 (G2) Buchwald Precatalysts to overcome these barriers, ensuring rapid catalyst initiation and high turnover numbers (TON).
Structural Analysis & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.
| Feature | Chemical Implication | Strategic Adjustment |
| C2-Bromine | Primary reactive handle. | Requires Pd(0) insertion. |
| C6-Fluorine | Ortho-substituent effect.[1] Inductive electron withdrawal (-I). | Increases oxidative addition barrier; requires electron-rich, bulky ligands (e.g., SPhos, RuPhos). |
| N-Isopropyl | Secondary amine; potential Lewis base. | Use Pd precatalysts (G2/G3) to bypass Pd(II) intermediate stabilization by the amine. |
Decision Logic for Reaction Selection
The following decision tree outlines the optimal pathway based on the desired transformation.
Figure 1: Strategic decision tree for catalyst and ligand selection based on the target motif.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine with aryl/heteroaryl boronic acids. Rationale: The SPhos ligand is specifically chosen for its ability to mediate coupling of sterically hindered aryl halides (due to the ortho-F) and its resistance to inhibition by amines.
Materials
-
Substrate: N-Isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (1–3 mol%) [Sigma-Aldrich Cat# 753009]
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 246 mg), Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Critical Step: Add SPhos Pd G2 (0.02 mmol, 14 mg) last to the solid mixture.
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (800 rpm) for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS. The product peak (M+H) should appear; the starting bromide (retention time ~X min) should disappear.
-
-
Workup:
-
Purification:
-
Flash chromatography (Silica gel).
-
Note: The secondary amine is basic. Use 1% Triethylamine (TEA) or NH₄OH in the eluent (e.g., DCM:MeOH:NH₄OH 95:4:1) to prevent streaking.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[5]
Objective: Coupling the aryl bromide with an external primary or secondary amine. Rationale: The RuPhos ligand is the gold standard for secondary amines and prevents the substrate's own benzylic amine from interfering. We use a weak base (LHMDS or NaOtBu) to avoid elimination side reactions.
Materials
-
Substrate: N-Isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Coupling Partner: Primary/Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G2 (2 mol%) [Sigma-Aldrich Cat# 753246]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure
-
Inert Setup:
-
Flame-dry a Schlenk tube or microwave vial under vacuum; cool under Argon.
-
-
Reagent Loading:
-
Add Substrate (1.0 mmol), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G2 (0.02 mmol, 15 mg).
-
Note: If the coupling amine is a solid, add it now. If liquid, add after solvent.
-
-
Solvent & Reaction:
-
Add anhydrous Toluene (5 mL).
-
(If liquid amine: Add 1.2 mmol via syringe).
-
Heat to 100°C for 6–12 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite eluting with EtOAc.
-
Concentrate filtrate.
-
Purify via reverse-phase HPLC (Acidic modifiers like Formic Acid may be needed to separate the diamine product).
-
Mechanistic Insight & Troubleshooting
The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by the ortho-fluorine and the free amine.
Figure 2: Catalytic cycle showing the risk of off-cycle amine coordination (black node) and the steric barrier to oxidative addition.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by N-isopropyl amine. | Switch to XPhos Pd G3 (higher activation) or increase Temp to 100°C. |
| Debromination (Ar-H) | Use anhydrous conditions (Dioxane instead of Dioxane/H₂O). Switch base to K₂CO₃. | |
| Homocoupling (Ar-Ar) | Oxygen presence.[5] | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Starting Material Intact | Failed Oxidative Addition (Sterics). | Use Sphos or XPhos (highly electron-rich ligands are required to insert into C-Br bond next to C-F). |
References
-
SPhos Pd G2 Catalyst Development
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc.[6]2005 , 127, 4685–4696.
-
-
Coupling of Hindered/Ortho-Substituted Substrates
-
Buchwald-Hartwig Amination Protocols
-
Product Safety & Handling (N-Isopropyl 2-bromo-6-fluorobenzylamine)
- PubChem Compound Summary for similar fluorin
-
General Catalyst Guide (Sigma-Aldrich)
- Buchwald Prec
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. SPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-6-isopropylphenol | C9H11BrO | CID 14663965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Catalyst Selection for C-N Cross-Coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of complex N-aryl amines is a cornerstone of modern medicinal chemistry. N-Isopropyl 2-bromo-6-fluorobenzylamine represents a challenging substrate for C-N cross-coupling reactions due to a combination of steric hindrance and unique electronic effects. The ortho-bromo and ortho-fluoro substituents create a sterically crowded environment around the carbon-bromine bond, while the fluorine atom's high electronegativity influences the reactivity of the aryl ring. This application note provides a comprehensive guide to selecting and optimizing catalyst systems for the successful N-arylation of this substrate, focusing on palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic rationale behind catalyst choice, present a comparative table of leading catalyst systems, and provide detailed, validated laboratory protocols.
Introduction: The Challenge of a Doubly Hindered Substrate
Substituted N-aryl benzylamines are privileged structures in a vast array of pharmacologically active molecules. Their synthesis often relies on robust cross-coupling methodologies to form the key carbon-nitrogen bond. The specific substrate, N-isopropyl 2-bromo-6-fluorobenzylamine, presents a significant synthetic hurdle. The successful coupling at the C-Br position is impeded by two primary factors:
-
Steric Hindrance: The presence of two ortho substituents, bromide and fluoride, severely restricts access to the palladium catalytic center for the crucial oxidative addition step. This steric congestion is a common challenge in the synthesis of highly substituted aromatic compounds.
-
Electronic Effects: The strongly electron-withdrawing fluorine atom can modulate the electron density of the aromatic ring, which can directly impact the kinetics of the oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] Furthermore, the benzylamine nitrogen itself can act as a potential coordinating agent to the metal center, which could inhibit catalysis if not properly managed through ligand selection.[1]
Addressing these challenges requires a carefully considered approach to catalyst system selection, where the ligand, palladium source, and base are all optimized to favor the desired transformation.
Mechanistic Insights and Catalyst Design Philosophy
The Buchwald-Hartwig amination is the premier method for this class of transformation.[3] A fundamental understanding of its catalytic cycle is key to rational catalyst selection. The cycle broadly consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.
The Critical Role of the Ligand
For sterically demanding substrates, the choice of phosphine ligand is paramount. The ligand must be sufficiently bulky to promote the formation of a monoligated, 12-electron L-Pd(0) species. This species is highly reactive and necessary to overcome the activation barrier of oxidative addition with the hindered aryl bromide.
Electron-rich and sterically bulky biarylphosphine ligands have proven to be the most effective class of ligands for these challenging couplings.[1][4] Ligands such as XPhos , SPhos , and RuPhos facilitate both the oxidative addition and the final reductive elimination step, which can often be the rate-limiting step for hindered substrates.[1][3] For secondary amines, ligands like RuPhos and BrettPhos have been specifically designed to accommodate the increased steric bulk of the nucleophile.[3]
Palladium Precursor and Base Selection
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[1] These are typically reduced in situ to the active Pd(0) species. The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile (or the resulting palladium-amine complex) without causing undesirable side reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with specific ligands.[5]
The Copper Alternative: Ullmann Condensation
While palladium catalysis is often the first choice, copper-catalyzed Ullmann-type couplings represent a viable and sometimes more economical alternative.[6][7] Modern Ullmann protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a chelating ligand, such as an amino acid or a diamine, which facilitates the reaction under milder conditions than the harsh, stoichiometric copper reactions of the past.[8][9] This approach can be particularly useful if palladium-based catalysts prove ineffective.
Recommended Catalyst Systems for Screening
The following table summarizes promising catalyst systems for the coupling of N-isopropyl 2-bromo-6-fluorobenzylamine with a secondary amine nucleophile. These systems are selected based on their proven efficacy with sterically hindered and electronically challenging substrates.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Key Considerations & Insights |
| System 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene or Dioxane | 80-110 | A robust, general-purpose system for hindered substrates. XPhos provides excellent steric bulk and electron-donating properties. |
| System 2 | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 80-110 | RuPhos is specifically designed for coupling secondary amines and can offer superior performance.[3] |
| System 3 | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH or Dioxane | 100-120 | BrettPhos is highly effective for hindered primary and secondary amines and is often paired with carbonate or phosphate bases.[3] |
| System 4 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-100 | A simpler, yet highly effective ligand for many aminations involving hindered partners.[10] |
| System 5 (Cu) | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane or Toluene | 110-130 | A well-established Ullmann system. May require higher temperatures but avoids costly palladium and phosphine ligands.[8] |
Experimental Protocols
Materials and General Considerations
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and ligands.[1]
-
Solvent Purity: Anhydrous, deoxygenated solvents are crucial for reproducibility and high yields. Toluene and dioxane can be purified by passing them through a solvent purification system.
-
Reagent Quality: Use high-purity reagents. Palladium precursors and ligands should be sourced from reputable suppliers. The aryl bromide substrate should be pure to avoid catalyst inhibition by impurities.
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed for small-scale reactions (e.g., 0.1 mmol) in parallel vials to efficiently identify the optimal catalyst system from Table 1.
-
Preparation: In a glovebox, array the required number of 2 mL screw-cap vials.
-
Solid Reagents: To each vial, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv).
-
Substrate Addition: Add N-isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv, e.g., 0.1 mmol).
-
Nucleophile Addition: Add the secondary amine coupling partner (e.g., morpholine, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (0.5-1.0 mL).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature.
-
Monitoring: After a set time (e.g., 12-18 hours), cool the reactions to room temperature. Dilute an aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
Protocol 2: Optimized Procedure for N-Arylation with Morpholine
This protocol is a scaled-up (1.0 mmol) procedure based on a hypothetical successful screening result using System 2 (Pd(OAc)₂/RuPhos).
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
-
Reagent Addition:
-
Under a positive flow of argon, add N-isopropyl 2-bromo-6-fluorobenzylamine (260 mg, 1.0 mmol, 1.0 equiv).
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Add 5 mL of anhydrous, deoxygenated toluene via syringe.
-
-
Execution & Monitoring:
-
Seal the flask and immerse the bottom in an oil bath pre-heated to 100 °C.
-
Stir the mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or by taking small aliquots for LC-MS analysis.[1]
-
-
Workup & Purification:
-
Once the reaction is complete (disappearance of starting material), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the catalytic cycle and the general experimental workflow.
Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.
Caption: General experimental workflow from setup to isolated product.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficiently active catalyst system for the substrate.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Screen a more active ligand (e.g., a bulkier biarylphosphine). Try a stronger base (e.g., NaOt-Bu).3. Increase reaction temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Product (Ar-H) | 1. Presence of water.2. β-hydride elimination from the base (e.g., NaOt-Bu can be a source). | 1. Use scrupulously dried reagents and solvents.2. Switch to a non-coordinating base like K₃PO₄ or Cs₂CO₃. |
| Formation of Side Products (e.g., Di-arylation) | Amine nucleophile is too reactive or reaction time is too long. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Inconsistent Results | Impurities in starting materials or solvent quality issues. | 1. Re-purify the N-isopropyl 2-bromo-6-fluorobenzylamine starting material.2. Use freshly purified and deoxygenated solvents for each run. |
Conclusion
The successful C-N cross-coupling of N-isopropyl 2-bromo-6-fluorobenzylamine is a challenging but achievable transformation. Success hinges on a rational selection of a catalyst system designed to overcome the significant steric and electronic hurdles presented by the substrate. Palladium catalysts featuring bulky, electron-rich biarylphosphine ligands, such as XPhos and RuPhos, paired with a strong, non-nucleophilic base, provide the most promising starting point for optimization. The detailed screening and scaled-up protocols provided herein offer a robust framework for researchers to efficiently develop a successful synthesis for this and other similarly challenging N-arylation reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. BenchChem.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(37), 8935-8942. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
ResearchGate. (n.d.). aryl fluoride cross-coupling. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(11), 1811-1814. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2001). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 66(26), 8887-8890. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine
[1][2]
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields and Impurity Profiles in Sterically Hindered Benzylamines[1]
Executive Summary: The "Perfect Storm" Substrate
Welcome to the technical support hub. You are likely here because your Suzuki coupling using
Do not panic. This substrate presents a "perfect storm" of chemical challenges:
-
Steric Bulk: The ortho-benzylic amine (with a bulky isopropyl group) flanks the bromide, severely retarding oxidative addition.[1]
-
Catalyst Poisoning: The free secondary amine (
) is a competent ligand that can displace phosphines, shutting down the catalytic cycle (Pd-poisoning).[1] -
Electronic Activation: The C6-Fluorine activates the ring for potential nucleophilic aromatic substitution (
) side reactions under basic conditions.[1]
This guide breaks down the specific side products you are seeing, why they form, and how to eliminate them.
Diagnostic Hub: What is in your flask?
Compare your LCMS/GCMS data with this impurity profile table to identify your specific failure mode.
| Observed Mass ( | Identity | Common Name | Root Cause |
| M - Br + H | Hydrodehalogenation | The "Reduced" Product | Oxidative addition occurred, but Transmetalation was too slow.[2][1] Pd species grabbed a hydride from the solvent.[1][3] |
| M (Boronic) - B(OH) | Protodeboronation | The "Dead" Partner | Reaction pH is too high or boronic acid is unstable.[1] The coupling partner degraded before it could react. |
| M (Substrate) + M (Partner) - HF | The "Defluoro" Product | Base was too strong (e.g., | |
| M (Substrate) + Ar | Buchwald Byproduct | The amine acted as the nucleophile instead of the carbon.[1] Rare with weak bases, common with strong bases/specific ligands.[1] | |
| M (Substrate) only | No Reaction | Stalled Cycle | Catalyst poisoning by the free amine or failure of oxidative addition due to sterics.[1] |
Troubleshooting Modules (Q&A)
Module A: The "Reduced" Product (Hydrodehalogenation)
User Question: My bromide is disappearing, but instead of the coupled product, I'm getting the des-bromo analog (
Technical Analysis: This is the classic signature of a slow transmetalation step.[1]
-
Mechanism: The Palladium inserts into the C-Br bond (Oxidative Addition).[1][3]
-
The Bottleneck: The bulky
-isopropyl group at the ortho position blocks the incoming boronic acid.[1] The Pd(II) intermediate sits waiting. -
The Error: Frustrated, the Pd(II) species undergoes
-hydride elimination (if alkyl groups are on the ligand) or abstracts a hydride from the solvent (especially alcohols like isopropanol or ethanol).[1] -
Result: Reductive elimination yields the reduced arene and kills the catalyst.[1]
Protocol Fix:
-
Solvent Switch: Eliminate secondary alcohols.[1] Switch to Toluene/Water (4:1) or Dioxane/Water .[1] Toluene is non-protic and suppresses hydride transfer.[1]
-
Catalyst Upgrade: Use a catalyst with a high "bite angle" or extreme bulk to force transmetalation.[1] Pd(dppf)Cl
is a robust standard.[1] For difficult cases, switch to Pd-RuPhos G4 or Pd-XPhos G4 .[2] These Buchwald precatalysts are designed to prevent dehalogenation.[1]
Module B: The "Stalled" Reaction (Catalyst Poisoning)
User Question: I see 90% starting material left after 24 hours. The catalyst turned into a black precipitate immediately.
Technical Analysis:
Your substrate is a chelating agent.[1] The free secondary amine (
-
The Trap: The amine nitrogen binds to the Pd center, displacing the phosphine ligands required for the reaction. "Ligandless" Palladium aggregates into inactive Pd-black.[2][1]
Protocol Fix:
-
The "Lewis Acid" Trick: Add 1.1 equivalents of Boc
O in situ before adding the catalyst.[1] Protecting the amine as a tert-butyl carbamate eliminates the poisoning effect and the steric clash of the NH proton. You can deprotect it later with TFA.[1] -
Alternative: If you cannot protect, use excess ligand (e.g., 2:1 Ligand:Pd ratio) to out-compete the amine binding.[2][1]
Module C: The "Missing" Boronic Acid (Protodeboronation)
User Question: My bromide is untouched, but my boronic acid has completely vanished from the LCMS.
Technical Analysis: If your coupling partner is also sterically hindered or electron-poor (e.g., a 2,6-disubstituted boronic acid or a heteroaryl boronic acid), it is susceptible to base-catalyzed protodeboronation.[2]
-
Mechanism: The base attacks the Boron to form the boronate "ate" complex (active species).[1] If transmetalation is slow (due to your bulky bromide), the "ate" complex hydrolyzes, severing the C-B bond.
Protocol Fix:
-
Base Management: Switch from strong bases (
, ) to mild bases like or .[1] -
Slow Addition: Do not add the boronic acid all at once. Add it in 3 portions over 2 hours to keep the concentration of the unstable "ate" complex low relative to the catalyst.
Visualizing the Failure Pathways
The following diagram maps the kinetic competition between the desired cycle and the three major side reactions.
Caption: Kinetic competition between the desired Suzuki cycle (Green) and the three primary failure modes (Red) driven by steric hindrance and amine interference.[1]
Optimized Protocol (The "Rescue" Method)
If standard conditions (
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Pd(OAc)
(5 mol%) + SPhos (10 mol%) OR Pd-SPhos G2 .[1]-
Why? SPhos is electron-rich (facilitates oxidative addition) and extremely bulky (prevents amine binding and speeds up reductive elimination).[1]
-
-
Base:
(3.0 equiv) (Solid, finely ground).[1]-
Why? Anhydrous phosphate is strong enough to activate the boron but, in non-protic solvents, minimizes hydrodehalogenation.
-
-
Solvent: Toluene / Water (10:1) .
Step-by-Step:
-
Charge: Add Substrate, Boronic Acid, Base, and Pre-catalyst to the vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling and phenol formation).[1]
-
Solvent: Add degassed Toluene/Water.[1]
-
Heat: Heat vigorously to 100°C for 4–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water.
Pro-Tip: If the reaction is still sluggish, add 5 mol% of 18-Crown-6 . This acts as a Phase Transfer Catalyst (PTC) to bring the phosphate into the organic layer without flooding the system with water.[1]
References
-
Mechanisms of Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][4] Journal of Organic Chemistry, 2004.[1][4] Link[1]
-
Protodeboronation of 2,6-Disubstituted Boronic Acids: Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids."[2] Journal of Organic Chemistry, 2014.[1] Link[1]
-
Ligand Selection for Hindered Amines (SPhos): Barder, T. E., & Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[1]
-
Amine Poisoning Mitigation: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Buchwald-Hartwig Amination of N-Isopropyl 2-bromo-6-fluorobenzylamine
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the C-N cross-coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine. The substrate presents a unique set of challenges due to the steric hindrance around the bromine atom and the electron-withdrawing nature of the fluorine atom. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.
I. Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why am I observing no reaction or very low conversion to the desired product?
Answer:
Failure to observe product formation in a Buchwald-Hartwig amination of a sterically hindered and electron-deficient substrate like N-Isopropyl 2-bromo-6-fluorobenzylamine can stem from several factors within the catalytic cycle. The primary suspects are often related to the catalyst activation, oxidative addition, or reductive elimination steps.
1. Inefficient Catalyst Activation or Decomposition:
-
The Problem: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or it is decomposing before it can enter the catalytic cycle.[1] Some precatalysts require specific conditions for activation. For instance, first-generation (G1) palladacycle precatalysts may require strong bases and elevated temperatures to form the active Pd(0) catalyst.[1]
-
Troubleshooting Strategy:
-
Switch to a more easily activated precatalyst: Consider using second-generation (G2) or third-generation (G3) Buchwald precatalysts, which are designed for easier activation under milder conditions, often at room temperature with weaker bases.[1]
-
Ensure inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[2] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using proper Schlenk technique or a glovebox.[3]
-
Solvent purity: Trace impurities in solvents can poison the catalyst. Use freshly distilled or anhydrous, degassed solvents.[1][3]
-
2. Sluggish Oxidative Addition:
-
The Problem: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. The steric bulk from the ortho-isopropylamine and the electron-withdrawing fluorine atom can hinder this step.
-
Troubleshooting Strategy:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential to promote oxidative addition and stabilize the resulting Pd(II) intermediate.[4] Consider ligands specifically designed for hindered substrates. A screening of ligands such as RuPhos (designed for secondary amines) or tBuXPhos may be beneficial.[2]
-
Increase Reaction Temperature: While not always ideal, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential side reactions or decomposition at higher temperatures.
-
3. Difficult Reductive Elimination:
-
The Problem: The final step to form the C-N bond, reductive elimination, can be slow for electron-deficient aryl groups. The electron-withdrawing fluorine atom on the aromatic ring can make the palladium center more electrophilic, potentially hindering the reductive elimination process.[5]
-
Troubleshooting Strategy:
-
Ligand Influence: The choice of ligand also plays a crucial role here. Bulky biarylphosphine ligands are known to accelerate reductive elimination.
-
Base Selection: The nature of the base can influence the overall catalytic cycle. While strong bases like NaOtBu often lead to faster rates, they might not be compatible with all functional groups.[1][2][6] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[1][2][6]
-
Question 2: I'm seeing the formation of side products. What are they and how can I minimize them?
Answer:
Side product formation in Buchwald-Hartwig aminations can complicate purification and reduce the yield of your desired product. Common side products for this specific transformation include hydrodehalogenation of the starting material and β-hydride elimination.
1. Hydrodehalogenation (Replacement of Bromine with Hydrogen):
-
The Problem: This side reaction results in the formation of 2-fluoro-6-isopropylbenzylamine. It can occur through various pathways, including a competing reaction where an intermediate palladium-hydride species reductively eliminates with the aryl halide.
-
Troubleshooting Strategy:
-
Scrutinize Reagent Purity: Trace amounts of water or other protic impurities can be a source of protons. Ensure all reagents and solvents are scrupulously dry.
-
Choice of Base: Some bases are more prone to promoting hydrodehalogenation. If you are using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1]
-
Ligand Effects: Certain ligands can favor the desired C-N bond formation over hydrodehalogenation. Screening different ligands can be an effective strategy.
-
2. β-Hydride Elimination:
-
The Problem: If the amine coupling partner has a β-hydrogen, an unproductive side reaction can occur where the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine.[7] In the case of N-Isopropyl 2-bromo-6-fluorobenzylamine, this is less of a concern with the isopropylamine moiety itself, but it's a general side reaction to be aware of in Buchwald-Hartwig chemistry.
-
Troubleshooting Strategy:
-
Ligand Design: The use of bulky ligands helps to create a steric environment around the palladium center that disfavors the conformation required for β-hydride elimination.
-
Question 3: How do I select the optimal catalyst, ligand, and base for this challenging substrate?
Answer:
The "best" conditions are highly substrate-dependent. For the amination of N-Isopropyl 2-bromo-6-fluorobenzylamine, a systematic approach to screening and optimization is recommended.
1. Catalyst and Ligand Selection:
-
Rationale: The combination of steric hindrance and electron-withdrawing groups on your substrate necessitates a highly active and robust catalyst system.
-
Recommended Starting Points:
-
Precatalysts: Start with a second or third-generation Buchwald precatalyst (e.g., XPhos Pd G2 or G3) for reliable and efficient generation of the active Pd(0) species.[1]
-
Ligands: Focus on bulky, electron-rich biarylphosphine ligands. A good initial screen would include:
-
2. Base Selection:
-
Rationale: The base plays a critical role in deprotonating the amine, which is necessary for the formation of the palladium-amido complex.[6] The choice of base can significantly impact reaction rate and yield.[6]
-
Recommended Screening:
-
Strong Bases: Sodium tert-butoxide (NaOtBu) often provides the fastest reaction rates.[1][2] However, be mindful of potential side reactions with sensitive functional groups.[1][2]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are good alternatives with broader functional group tolerance.[1][6] Cs₂CO₃ has the advantage of better solubility in many organic solvents.[1]
-
3. Solvent Selection:
-
Rationale: The solvent must be able to dissolve the reactants and catalyst system, and it should be inert to the reaction conditions.
-
Commonly Used Solvents:
Optimization Workflow Diagram:
Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle begins with the active Pd(0) catalyst.[4] This species undergoes oxidative addition with the aryl halide (N-Isopropyl 2-bromo-6-fluorobenzylamine) to form a Pd(II) complex. The amine then coordinates to the palladium center, and deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4]
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: Can I use an aryl chloride instead of an aryl bromide?
While aryl bromides are generally more reactive, modern Buchwald-Hartwig catalyst systems have shown success with aryl chlorides. However, the C-Cl bond is stronger than the C-Br bond, so the oxidative addition step is more challenging. This often requires more electron-rich and bulky ligands, and potentially higher reaction temperatures.
Q3: My starting material is not commercially available. How can I synthesize N-Isopropyl 2-bromo-6-fluorobenzylamine?
A common synthetic route would involve the reductive amination of 2-bromo-6-fluorobenzaldehyde with isopropylamine. Alternatively, reduction of the corresponding nitrile, 2-fluoro-3-bromobenzonitrile, in the presence of a suitable reducing agent like borane dimethyl sulfide complex, can yield the benzylamine.[8]
Q4: What are some general tips for setting up a successful Buchwald-Hartwig reaction?
-
Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen).[2][3]
-
Dry Reagents and Solvents: Ensure all glassware, reagents, and solvents are dry.[3]
-
Proper Stirring: For reactions with solid bases, ensure efficient stirring to maintain a good suspension.[1]
-
Systematic Optimization: Don't be discouraged by initial failures. A systematic approach to screening ligands, bases, and solvents is often necessary for challenging substrates.
III. Experimental Protocols
General Protocol for a Screening Reaction
This protocol is a starting point for the Buchwald-Hartwig amination of N-Isopropyl 2-bromo-6-fluorobenzylamine.
Materials:
-
N-Isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
-
Oven-dried reaction vial with a stir bar
Procedure:
-
To an oven-dried reaction vial containing a stir bar, add N-Isopropyl 2-bromo-6-fluorobenzylamine, the palladium precatalyst, and the base under an inert atmosphere.
-
Seal the vial and purge with argon or nitrogen.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary Table for Screening Conditions
| Entry | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | XPhos Pd G3 | NaOtBu | Toluene | 100 | 12 | Result |
| 2 | RuPhos Pd G3 | NaOtBu | Toluene | 100 | 12 | Result |
| 3 | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | 24 | Result |
| 4 | RuPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | 24 | Result |
| 5 | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 24 | Result |
IV. References
-
BenchChem. (n.d.). Effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. Retrieved from
-
WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
-
Al-Amin, M., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Retrieved from
-
Sameera, W. M. C., & Eriksson, L. A. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from
-
Syrris, V. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
-
Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine. Retrieved from
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine
Welcome to the technical support center for the synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, management, and prevention of impurities. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Overview of the Core Synthesis: Reductive Amination
The most direct and widely employed method for synthesizing N-Isopropyl 2-bromo-6-fluorobenzylamine is the one-pot reductive amination of 2-bromo-6-fluorobenzaldehyde with isopropylamine. This process involves two key stages: the formation of an imine intermediate, followed by its immediate reduction to the target secondary amine.
Caption: Pathway to tertiary amine impurity formation.
-
Causality—Relative Nucleophilicity: The secondary amine product is often more nucleophilic than the starting primary amine (isopropylamine), making it a competitive substrate for reacting with any remaining aldehyde.[1] This is a classic challenge in N-alkylation reactions.[1]
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (isopropylamine, 1.2–1.5 equivalents) to ensure the aldehyde is consumed in the initial imine formation, leaving little available to react with the product.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly at a controlled temperature (e.g., 0 °C) ensures that the initially formed imine is reduced promptly, minimizing the concentration of free aldehyde available for side reactions.
-
Choice of Aldehyde vs. Benzyl Halide: If over-alkylation remains a persistent issue, an alternative synthetic route could be the N-alkylation of 2-bromo-6-fluorobenzylamine with an isopropyl halide (e.g., 2-bromopropane). However, this route has its own challenges, including potential elimination reactions and the need for a strong base.[2]
Question 3: My product is contaminated with 2-bromo-6-fluorobenzyl alcohol. Why did this happen?
The presence of the corresponding alcohol is a clear indicator of a lack of selectivity in the reduction step.
Answer:
This impurity arises when the reducing agent reacts directly with the starting 2-bromo-6-fluorobenzaldehyde instead of selectively reducing the imine intermediate.
-
Causality—Reducing Agent Reactivity: Strong, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines. If the rate of aldehyde reduction is competitive with the rate of imine formation, a significant amount of the alcohol byproduct will be generated.
Solutions:
-
Use a Selective Reducing Agent: The most effective solution is to use a more selective (or "softer") hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for reductive aminations because they reduce imines much faster than they reduce aldehydes under neutral or mildly acidic conditions.[3]
-
Two-Step Procedure: If you must use NaBH₄, consider a two-step approach. First, form the imine in a suitable solvent (like methanol or ethanol) and confirm its formation via an analytical method (e.g., NMR, IR). Then, add the NaBH₄ at a low temperature to reduce the imine. This temporal separation minimizes the contact between the aldehyde and the borohydride.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for assessing the purity of my final product?
A: A combination of techniques is recommended for comprehensive analysis. [4]* TLC: Ideal for rapid, real-time reaction monitoring.
-
GC-MS: Excellent for identifying and quantifying volatile impurities, such as unreacted starting materials, the alcohol byproduct, and the debrominated impurity.
-
HPLC: Provides high-resolution separation and is suitable for quantifying non-volatile impurities like the tertiary amine byproduct.
-
¹H and ¹⁹F NMR: Essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are well-resolved from the product peaks.
Q: How should I choose the right reducing agent for this synthesis?
A: The choice depends on factors like selectivity, safety, and reaction conditions.
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High selectivity for imines; can be done one-pot; tolerant of mild acid. [3] | More expensive; moisture sensitive. |
| NaBH₃CN | High selectivity for imines; tolerant of mild acid. [3] | Highly toxic (releases HCN in strong acid); requires careful handling. |
| NaBH₄ | Inexpensive; readily available. | Low selectivity (reduces aldehydes); requires careful pH and temperature control. [3] |
Q: How can I effectively purify the final product?
A: If column chromatography is challenging, an acid-base extraction is a highly effective alternative for purifying amines.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12.
-
Extract the freebased amine product back into an organic solvent.
-
Wash the organic layer with brine, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product. [5]This method is highly effective at removing neutral or acidic impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
-
Materials:
-
2-Bromo-6-fluorobenzaldehyde (1.0 eq)
-
Isopropylamine (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq, optional)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-fluorobenzaldehyde.
-
Dissolve the aldehyde in anhydrous DCM.
-
Add isopropylamine and stir the mixture at room temperature for 1 hour to facilitate imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude oil obtained from Protocol 1 in ethyl acetate (EtOAc).
-
Transfer to a separatory funnel and add 1M HCl. Shake well, then allow the layers to separate.
-
Collect the aqueous layer. Extract the organic layer again with 1M HCl (2x). Combine all acidic aqueous extracts.
-
Discard the organic layer containing neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is > 12. The free amine may precipitate or form an oil.
-
Extract the basified aqueous layer with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified N-Isopropyl 2-bromo-6-fluorobenzylamine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Google Patents. (2009). CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
- Google Patents. (2011). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- Google Patents. (2010). EP2202213A1 - Process for purification of n-propyl bromide.
- Google Patents. (1961). US2987548A - Preparation of benzylamine.
-
Reddit. (2023). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 20(7), 11927-11943. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
Sources
Technical Support Center: Preventing Homocoupling in Reactions with N-Isopropyl 2-bromo-6-fluorobenzylamine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Isopropyl 2-bromo-6-fluorobenzylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of homocoupling in cross-coupling reactions involving this sterically hindered and electronically complex substrate. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and understand the mechanistic nuances at play.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with N-Isopropyl 2-bromo-6-fluorobenzylamine?
A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical dimer. In the context of your substrate, this would primarily manifest as the formation of a biaryl compound from two molecules of N-Isopropyl 2-bromo-6-fluorobenzylamine. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant purification challenge due to the structural similarity of the homocoupled product to the desired product.
The structure of N-Isopropyl 2-bromo-6-fluorobenzylamine presents a unique challenge. The ortho-fluoro and ortho-N-isopropylbenzylamine groups create significant steric hindrance around the bromine atom. This steric bulk can slow down the desired cross-coupling reaction, providing a greater opportunity for side reactions like homocoupling to occur.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling in palladium-catalyzed cross-coupling reactions can occur through several pathways. Two of the most common are:
-
Oxygen-Mediated Homocoupling: This is a prevalent pathway, especially in Suzuki reactions. If molecular oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then promote the homocoupling of organoboron reagents.[1] Rigorous deoxygenation of the reaction mixture is therefore critical.
-
Reductive Elimination from a Diaryl-Palladium Intermediate: Under certain conditions, two molecules of the aryl halide can oxidatively add to the palladium center, leading to the formation of a diaryl-palladium(II) intermediate. Subsequent reductive elimination of this intermediate yields the homocoupled biaryl product and regenerates the Pd(0) catalyst. This pathway can be influenced by factors such as ligand choice, temperature, and concentration.
A proposed general mechanism for homocoupling is illustrated below:
Caption: Generalized mechanism of homocoupling versus cross-coupling.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: Significant formation of the biaryl homocoupled product is observed during the Suzuki-Miyaura coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine with an organoboron reagent.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of Oxygen | 1. Rigorous Deoxygenation: Ensure all solvents and reagents are thoroughly deoxygenated. Employing a freeze-pump-thaw technique (for solvents) or sparging with an inert gas (e.g., argon or nitrogen) for an extended period (at least 30 minutes) is crucial.[2] A nitrogen subsurface sparge can be particularly effective.[2] Rationale: Oxygen can promote the homocoupling of boronic acids.[1] By minimizing dissolved oxygen, you suppress this undesired pathway. |
| Inappropriate Ligand | 2. Ligand Screening: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination over side reactions. Consider ligands such as SPhos, RuPhos, or t-BuXPhos.[3][4] Rationale: The appropriate ligand can stabilize the palladium catalyst and modulate its reactivity to favor the cross-coupling pathway. Bulky ligands can accelerate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[4] |
| Suboptimal Base or Solvent | 3. Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can sometimes be beneficial for challenging couplings. Rationale: The base is not only required to activate the boronic acid but also influences the overall catalytic cycle. The solvent system affects the solubility of all components and can influence the rate of the desired reaction versus side reactions. |
| Slow Transmetalation | 4. Slow Addition of the Boronic Ester: Adding the boronic ester solution slowly via a syringe pump can help maintain a low concentration of the nucleophilic partner, which can suppress homocoupling.[2] Rationale: A slow addition rate can favor the cross-coupling pathway by ensuring that the oxidative addition product of the aryl halide has a higher probability of reacting with the boronic ester rather than another molecule of the aryl halide. |
| Catalyst Decomposition | 5. Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the active Pd(0) state of the catalyst and suppress the formation of Pd(II) species that can promote homocoupling.[2] Rationale: This minimizes the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[2] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for N-Isopropyl 2-bromo-6-fluorobenzylamine
-
To a dry Schlenk flask under an argon atmosphere, add N-Isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the deoxygenated solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Subject the mixture to three freeze-pump-thaw cycles to ensure complete deoxygenation.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Guide 2: Sonogashira Coupling
Problem: Formation of the diyne homocoupled product (Glaser coupling) is competing with the desired Sonogashira cross-coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine with a terminal alkyne.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Copper-Catalyzed Alkyne Homocoupling | 1. Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit for alkyne homocoupling (Glaser coupling).[5] Consider using a copper-free Sonogashira protocol. Rationale: By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling. Palladium-only systems can effectively catalyze the Sonogashira reaction, especially with electron-rich phosphine ligands. |
| Presence of Oxygen | 2. Rigorous Deoxygenation: As with other cross-coupling reactions, oxygen can promote the homocoupling of terminal alkynes.[5] Ensure the reaction is performed under strictly anaerobic conditions. Rationale: Oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate. |
| Inappropriate Ligand | 3. Ligand Selection: The choice of phosphine ligand is critical, especially for sterically demanding aryl bromides.[6] For your substrate, bulky, electron-rich ligands such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be effective.[6] Rationale: These ligands promote the oxidative addition of the sterically hindered aryl bromide and facilitate the subsequent steps of the catalytic cycle, outcompeting the homocoupling pathway. |
| Base and Solvent Effects | 4. Base and Solvent Screening: The amine base not only deprotonates the alkyne but also acts as a ligand and solvent.[5] Consider screening bases like diisopropylamine (DIPA), triethylamine (TEA), or using a non-amine base like K₂CO₃ in a solvent such as THF or DMF. Rationale: The choice of base and solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling. |
Guide 3: Buchwald-Hartwig Amination
Problem: While homocoupling of the aryl halide is less common in Buchwald-Hartwig amination, slow reaction rates due to the sterically hindered substrate can lead to catalyst decomposition and other side reactions.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Steric Hindrance | 1. Use of Specialized Ligands: The steric bulk of your substrate requires the use of highly active and sterically demanding ligands. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands are specifically designed for challenging aminations. Rationale: These ligands create a bulky and electron-rich environment around the palladium center, which promotes the challenging oxidative addition and reductive elimination steps with sterically hindered substrates. |
| Catalyst Inhibition | 2. Choice of Base: Strong, non-coordinating bases are often preferred for Buchwald-Hartwig amination. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. Rationale: These bases are strong enough to deprotonate the amine without strongly coordinating to the palladium center, which could inhibit catalysis. |
| Slow Reaction Rate | 3. Higher Reaction Temperature: Due to the steric hindrance, higher reaction temperatures (e.g., 100-120 °C) may be necessary to achieve a reasonable reaction rate. Rationale: Increased thermal energy can help overcome the activation barriers for the oxidative addition and reductive elimination steps. |
Summary of Recommended Reaction Conditions
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Key Consideration(s) |
| Suzuki-Miyaura | SPhos, RuPhos, t-BuXPhos | K₃PO₄, Cs₂CO₃ | Rigorous deoxygenation, slow addition of boronic ester. |
| Sonogashira | P(t-Bu)₃, NHCs | DIPA, TEA, K₂CO₃ | Consider copper-free conditions, strict anaerobic setup. |
| Buchwald-Hartwig | RuPhos, BrettPhos, Josiphos | NaOt-Bu, LiOt-Bu | Use of highly active, sterically demanding ligands. |
References
-
G. C. Fu, "Cross-Coupling Reactions of Alkyl Electrophiles," J. Org. Chem., 2008 , 73(15), 5919-5932. [Link]
-
A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., 2002 , 41(22), 4176-4211. [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41(11), 1534-1544. [Link]
-
N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995 , 95(7), 2457-2483. [Link]
-
R. Chinchilla, C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chem. Rev., 2007 , 107(3), 874-922. [Link]
-
D. S. Surry, S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008 , 47(34), 6338-6361. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
catalyst deactivation in N-Isopropyl 2-bromo-6-fluorobenzylamine reactions
Technical Support Center: Catalyst Deactivation in N-Isopropyl 2-bromo-6-fluorobenzylamine Reactions
Introduction: The Substrate Challenge
You are likely accessing this guide because you are experiencing stalled conversion, low yields, or catalyst precipitation (Pd black) when attempting to cross-couple N-Isopropyl 2-bromo-6-fluorobenzylamine .
This substrate presents a "perfect storm" for catalyst deactivation due to three structural features:
-
The Secondary Amine (N-iPr): A potent Lewis base that competitively binds to the metal center, displacing ligands and shutting down the catalytic cycle.
-
The Ortho-Fluorine: Induces electronic deactivation of the C-Br bond (making oxidative addition slower) and creates steric crowding.
-
The Ortho-Bromide: While the intended reaction site, its proximity to the amine facilitates the formation of stable, off-cycle metallacycles.[1]
This guide moves beyond generic advice to address the specific organometallic failures caused by this scaffold.
Module 1: The Mechanics of Failure
To fix the reaction, you must understand how it dies. The diagram below maps the standard catalytic cycle against the specific deactivation pathways relevant to your substrate.
Figure 1: Deactivation pathways. The secondary amine creates an off-cycle "resting state" (Red), while the ortho-fluorine slows the cycle, increasing the risk of Pd aggregation (Black).[1]
Module 2: Troubleshooting Guides (FAQs)
Scenario A: "The reaction mixture turns black within 15 minutes."
Diagnosis: Rapid Catalyst Aggregation (Pd Black). The Science: The ortho-fluorine atom strengthens the C-Br bond, making oxidative addition kinetically difficult.[1] If the oxidative addition is slower than the rate of ligand dissociation, the "naked" Pd(0) atoms clump together into inactive nanoparticles. Corrective Actions:
-
Switch to Pre-catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. Use oxidative-addition-ready pre-catalysts like Pd(dppf)Cl₂[1]·CH₂Cl₂ or Buchwald G3/G4 Palladacycles . These ensure a 1:1 Pd:Ligand ratio enters the cycle.
-
Increase Ligand Concentration: If generating catalyst in situ, increase the Ligand:Pd ratio from 1:1 to 2:1 to shift the equilibrium away from aggregation.
Scenario B: "Conversion stalls at ~40%. Adding more catalyst doesn't help."
Diagnosis: Product Inhibition or Amine Poisoning. The Science: As the reaction proceeds, the concentration of your product (or the unreacted amine substrate) is high enough to saturate the Pd center. The isopropyl amine group is bulky but still nucleophilic enough to bind Pd(II), preventing transmetallation. Corrective Actions:
-
Ligand Switch: Move to bulky, electron-rich biaryl phosphines.[1] RuPhos and BrettPhos are specifically designed to prevent amine binding at the metal center through steric repulsion.
-
The "Dummy" Amine Test: Run a small scale reaction with the amine protected (e.g., as a Boc-carbamate). If this proceeds to 100%, the free amine is definitely the poison.
Scenario C: "I see a byproduct with Mass M-79 (Bromine replaced by Hydrogen)."
Diagnosis: Protodehalogenation. The Science: This is a hallmark of ortho-substituted aryl halides.[1] If the catalytic cycle stalls (due to the steric bulk of the ortho-F), the Pd(II)-Ar intermediate waits.[1] If any moisture is present, or if the isopropyl group undergoes beta-hydride elimination (rare but possible if N-coordinated), the Pd-Ar bond cleaves to form Ar-H. Corrective Actions: [1]
-
Solvent Dryness: Ensure solvents (Dioxane, Toluene) are <50 ppm H₂O.
-
Base Selection: Switch from alkoxide bases (NaOtBu), which can act as hydride sources, to inorganic bases like Cs₂CO₃ or K₃PO₄ .
Module 3: Optimization Protocols
Protocol 1: The "Ligand Stress Test"
Use this protocol to identify a ligand capable of overcoming the ortho-fluoro/amine interference.[1]
Reagents:
-
Substrate: 0.2 mmol[1]
-
Coupling Partner: 0.24 mmol[1]
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)[1]
-
Temp: 80°C
Experimental Matrix:
| Entry | Pre-catalyst (2 mol%) | Ligand Class | Rationale |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Monodentate (Basic) | Negative Control. Likely to fail (Pd black).[1] |
| 2 | XPhos Pd G4 | Biaryl Phosphine (Steric) | Excellent for ortho-substitution; resists amine binding. |
| 3 | RuPhos Pd G4 | Biaryl Phosphine (Electronic) | Specialized for secondary amines and electron-rich systems. |
| 4 | Pd(dppf)Cl₂ | Bidentate (Chelating) | High bite angle; stabilizes Pd against aggregation. |
Success Criteria:
-
>90% Conversion by UPLC/LCMS.
-
<5% Protodehalogenation (Ar-H).
Protocol 2: Catalyst Competency Check
If the reaction fails, determine if the catalyst is dead or if the substrate is impossible.[1]
-
Set up your standard reaction conditions.
-
Add 4-Bromotoluene (standard easy substrate) and Morpholine (standard easy amine) to the same pot (0.1 equiv each).
-
Run for 1 hour.
-
Analyze:
-
If 4-Bromotoluene converts to product but your fluoro-substrate does not: The catalyst is active, but your substrate is sterically/electronically resistant. (Focus on Temperature/Solvent).[1]
-
If neither converts: Your substrate (the free amine) has poisoned the catalyst. (Focus on Protection/Ligand Switch).
-
References & Authoritative Grounding
-
Mechanisms of Deactivation:
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Explains why bulky ligands like RuPhos prevent amine poisoning).
-
Source:
-
-
Ortho-Substituent Effects:
-
Lundgren, R. J., & Stradiotto, M. (2010).[1] "Key mechanistic insights into the palladium-catalyzed amination of aryl halides." Chemistry – A European Journal. (Details the impact of ortho-halides on oxidative addition rates).
-
Source:
-
-
Protodehalogenation Pathways:
For further assistance, contact the Application Science Team with your specific LCMS traces attached.[1]
Sources
Technical Support Center: Purification of N-Isopropyl 2-bromo-6-fluorobenzylamine Derivatives
Case ID: PUR-2B6F-ISO Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
The Molecule: N-Isopropyl 2-bromo-6-fluorobenzylamine is a sterically congested, lipophilic secondary amine. Its purification presents a unique "perfect storm" of challenges:
-
Steric Hindrance: The ortho-bromo and ortho-fluoro substituents create significant steric bulk around the nitrogen, often necessitating aggressive reductive amination conditions (e.g., Titanium(IV) isopropoxide) that introduce stubborn inorganic impurities.
-
Basicity vs. Lipophilicity: The isopropyl group increases lipophilicity, while the secondary amine remains basic. This amphiphilic nature causes severe "tailing" on standard silica gel and persistent emulsions during aqueous workup.
-
Halogen Lability: The 2-bromo substituent is susceptible to hydrodebromination if catalytic hydrogenation (Pd/C) is attempted; hydride reduction (NaBH₄/STAB) is the mandatory synthetic route.
This guide provides a self-validating workflow to isolate this intermediate at >98% purity.
Critical Workflow: The Purification Decision Tree
The following logic gate determines your purification strategy based on the crude profile.
Figure 1: Logical workflow for isolating sterically hindered halogenated benzylamines. Note the critical Titanium removal step.[1]
Phase I: Chemical Isolation (The "Titanium Trap")
If you synthesized this molecule using Titanium(IV) isopropoxide (Ti(OiPr)₄) to overcome the steric hindrance of the 2,6-disubstituted benzaldehyde, standard water washes will fail. They produce a gelatinous titanium hydroxide precipitate that traps your product and causes inseparable emulsions.
Protocol: Rochelle’s Salt Workup
Use this method to solubilize Titanium byproducts into the aqueous layer.
-
Quench: Dilute the reaction mixture with EtOAc or DCM.
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use a volume equal to your organic solvent volume.
-
Agitation: Vigorously stir the biphasic mixture for 2–4 hours at room temperature.
-
Visual Cue: The mixture will transition from a cloudy/gelatinous suspension to two clear, distinct layers. The Ti-tartrate complex is water-soluble.
-
-
Separation: Separate the layers. The organic layer contains your crude amine.
-
Validation: The interface should be sharp with no "rag" layer.
Expert Insight: If Rochelle's salt is unavailable, a solution of 10% NaOH saturated with NaCl can sometimes break the emulsion, but it is harsh on halogenated aromatics (risk of SNAr displacement of Fluorine). Stick to tartrate if possible.
Phase II: Chromatographic Purification
Secondary amines like N-isopropyl 2-bromo-6-fluorobenzylamine interact strongly with the acidic silanol groups (Si-OH) on silica gel, leading to peak tailing and yield loss.
The Solution: Mobile Phase Modifiers
You must neutralize the silica surface.
| Parameter | Standard Condition (AVOID) | Recommended Condition |
| Stationary Phase | Standard Silica (60 Å) | Amine-Functionalized Silica OR Standard Silica pre-treated with Base |
| Mobile Phase A | Hexane / Heptane | Hexane / Heptane |
| Mobile Phase B | Ethyl Acetate | Ethyl Acetate + 1–2% Triethylamine (TEA) |
| Alternate B | DCM / MeOH | DCM / MeOH (9:1) + 1% NH₄OH |
| Loading | Dry load on Silica | Liquid load in DCM (minimizes initial streaking) |
Troubleshooting "Ghost" Peaks
If you use TEA, you may see a broad "ghost" peak eluting late. This is often TEA-acetate or TEA-hydrochloride salts.
-
Fix: Wash the collected fractions with saturated NaHCO₃ before evaporation to remove the TEA salts, leaving the free amine.
Phase III: Salt Formation & Crystallization
Converting the oily free base into a crystalline salt is the most effective way to achieve >99% purity and stability. The Hydrochloride (HCl) salt is preferred for this lipophilic amine.
Protocol: HCl Salt Formation
-
Dissolution: Dissolve the purified free base in a minimum amount of dry Diethyl Ether or MTBE .
-
Note: Do not use alcohols (MeOH/EtOH) initially; the high solubility of the salt will prevent crystallization.
-
-
Acidification: Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane at 0°C.
-
Stoichiometry: Add exactly 1.05 equivalents. Excess acid can cause hygroscopic "oiling out."
-
-
Precipitation: A white solid should precipitate immediately.
-
Maturation: Stir for 30 minutes. If the product oils out (common with the isopropyl group), add a seed crystal or scratch the glass, and add a drop of Acetone to induce lattice formation.
-
Filtration: Filter under inert gas (Argon/Nitrogen) to avoid moisture absorption. Wash with cold ether.
Troubleshooting FAQ
Q1: I used Pd/C for the reductive amination, and my mass spec shows [M-80] peaks.
-
Diagnosis: You have dehalogenated the ring. The Carbon-Bromine bond is weak and cleaves easily under catalytic hydrogenation conditions.
-
Solution: You must restart. Use Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) . These hydride reagents will reduce the imine without touching the aryl bromide.
Q2: My product is "oiling out" during salt formation instead of crystallizing.
-
Diagnosis: This is common for N-isopropyl derivatives due to high lipophilicity and rotational freedom.
-
Solution:
-
Solvent Switch: Evaporate the ether and try n-Heptane/Ethyl Acetate (10:1) .
-
Trituration: Rapidly stir the oil in cold pentane or hexane until it solidifies.
-
Counter-ion Switch: If HCl fails, try Oxalic Acid (1.0 eq in EtOH). Oxalate salts of benzylamines often crystallize better than chlorides.
-
Q3: The NMR shows a split in the isopropyl signals. Is it impure?
-
Diagnosis: Likely not. This is often due to Rotamers . The steric clash between the N-isopropyl group and the ortho-bromo/fluoro substituents restricts rotation around the C-N bond, creating distinct conformers visible on the NMR timescale.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets/doublets, it is a pure compound exhibiting rotamerism.
References
-
Titanium-Mediated Reductive Amination
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
-
Purification of Amines on Silica
-
Workup of Titanium Reactions
-
University of Rochester.[4] (n.d.). "Workup for Removing Titanium Byproducts." Not Voodoo X.
-
Source:
-
-
Salt Formation of Isopropylbenzylamines
Sources
- 1. US6274027B1 - Method of descaling titanium material and descaled titanium material - Google Patents [patents.google.com]
- 2. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. Workup [chem.rochester.edu]
- 5. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support: Optimizing Conversion for N-Isopropyl 2-bromo-6-fluorobenzylamine
Status: Active Department: Process Chemistry & Synthesis Support Subject: Troubleshooting Low Conversion in Sterically Congested Systems
Executive Summary: The "Steric Fortress" Challenge
You are likely encountering low conversion rates with N-Isopropyl 2-bromo-6-fluorobenzylamine due to a specific structural phenomenon we classify as the 2,6-Steric Fortress .
This molecule possesses two distinct features that synergize to kill reactivity:
-
The Ortho-Blockade: The 2-bromo and 6-fluoro substituents on the phenyl ring create a "picket fence" around the benzylic carbon.
-
The Secondary Bulk: The isopropyl group adds significant steric volume to the nitrogen center.
Standard protocols (e.g., NaBH(OAc)₃ in DCM) often fail here because the equilibrium for imine/hemiaminal formation is heavily disfavored by these steric clashes. This guide provides advanced protocols to bypass these kinetic and thermodynamic traps.
Module 1: Synthesis Troubleshooting (Making the Molecule)
Scenario: You are reacting 2-bromo-6-fluorobenzaldehyde with isopropylamine, but obtaining low yields or recovering starting material.
The Root Cause: Imine Equilibrium
In standard reductive amination, the formation of the imine (or iminium) intermediate is the rate-determining equilibrium. With 2,6-disubstitution, the aldehyde carbonyl is shielded. Standard dehydrating agents (MgSO₄) or weak acids (AcOH) are insufficient to drive this equilibrium to completion.
The Solution: Titanium(IV) Isopropoxide Protocol
We recommend switching to a Ti(OiPr)₄-mediated reductive amination .[1] The Titanium(IV) acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium irreversibly.
Protocol 1.1: Ti-Mediated Reductive Amination
| Reagent | Equivalents | Role |
| 2-Bromo-6-fluorobenzaldehyde | 1.0 | Limiting Reagent |
| Isopropylamine | 1.2 - 1.5 | Amine Source |
| Titanium(IV) isopropoxide | 1.5 - 2.0 | Lewis Acid / Dehydrant |
| NaBH₄ | 1.5 | Reducing Agent |
| THF or Ethanol (Abs.) | Solvent | (0.5 M concentration) |
Step-by-Step:
-
Complexation (Critical): In a flame-dried flask under N₂, combine the aldehyde and isopropylamine in anhydrous THF (or neat, if scale permits).
-
Titanium Addition: Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/orange.
-
Incubation: Stir at Ambient Temperature for 6–12 hours . Do not skip this. You must allow the sterically hindered imine to form. Monitor by NMR (look for disappearance of aldehyde -CHO peak).
-
Reduction: Cool to 0°C. Add NaBH₄ (solid or solution) portion-wise. (Caution: Exothermic).[2]
-
Digestion: Allow to warm to RT and stir for 2–4 hours.
-
Quench (The "Fluffy" Workup): Add 10% NaOH or water dropwise. A white/blue titanium precipitate will form. Dilute with EtOAc.
-
Filtration: Filter the slurry through a Celite pad to remove the titanium salts.
Why this works: The Ti-species coordinates to the carbonyl oxygen, overcoming the steric repulsion of the 2,6-substituents and forcing the amine to attack.
Module 2: Downstream Application (Using the Molecule)
Scenario: You are using N-Isopropyl 2-bromo-6-fluorobenzylamine as a nucleophile or electrophile in a cross-coupling reaction (e.g., Buchwald-Hartwig) and seeing no product.
The Root Cause: Reductive Elimination Failure
If you are trying to couple at the Bromine position: The bulky isopropyl amine group ortho to the bromine makes the Pd-center extremely crowded. The rate of reductive elimination (forming the C-N or C-C bond) is drastically slowed, leading to catalyst decomposition (Pd-black).
The Solution: Specialized Ligand Architecture
Standard ligands (PPh₃, dppf, Xantphos) are too small or lack the electronic richness required. You need Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for bulky substrates.
Protocol 2.1: Bulky Substrate Coupling
| Component | Recommendation | Reasoning |
| Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Labile sources of Pd(0). |
| Ligand | RuPhos or BrettPhos | RuPhos is specifically optimized for secondary amines and hindered aryl halides. |
| Base | NaOtBu or LHMDS | Strong base required to deprotonate the hindered amine/substrate. |
| Solvent | Toluene or Dioxane | High boiling point required (100°C+). |
Visualizing the Steric Bottleneck:
Caption: The bottleneck in coupling this molecule is the coordination of the bulky amine/nucleophile to the Pd(II) center.
Module 3: Isolation & Purification
Scenario: The reaction worked, but the yield dropped during workup.
Issue: Solubility & Basicity
The fluorine atom lowers the pKa of the amine slightly, but the isopropyl group keeps it lipophilic.
-
Acid/Base Extraction: If you acidify to pH 1 to wash away non-basic impurities, the salt of this specific amine may be partially soluble in DCM due to the lipophilic isopropyl and benzyl groups. You might be washing your product into the organic waste.
-
Recommendation: When extracting the salt, use water only (no organic solvent) for the aqueous phase if possible, or use a very polar organic solvent (like 10% MeOH in DCM) to ensure the free base is fully extracted after basification.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Cyanoborohydride (NaBH₃CN) at pH 4-5 instead of Titanium?
-
Answer: You can, but it is often slower for 2,6-disubstituted systems. The acidic conditions required to form the iminium ion can protonate the amine, halting the reaction. The Ti(OiPr)₄ method is superior because it operates under neutral/basic conditions and actively templates the reaction.
Q2: I see a side product with M+ mass of [Product + 42]. What is it?
-
Answer: This is likely the N-isopropyl acetamide impurity. If you used EtOAc during the workup while the Titanium species was still active (or if the quench was exothermic), the amine can attack EtOAc. Switch to DCM or Et₂O for extraction.
Q3: Why is the Fluorine important? Can I ignore it?
-
Answer: No. The Fluorine at the 6-position (ortho) exerts a strong inductive withdrawing effect (
). This makes the benzylic carbon more electrophilic (good for attack) but also makes the resulting amine less nucleophilic (bad for downstream coupling). It also adds significant steric bulk (Van der Waals radius ~1.47 Å) contributing to the "blockade."
Decision Matrix: Troubleshooting Logic
Use this flow to diagnose your specific low-conversion issue.
Caption: Diagnostic logic for identifying the failure point in the synthesis of hindered benzylamines.
References
-
Titanium-Mediated Reductive Amination
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.
- Note: This is the foundational text for overcoming steric hindrance in imine form
-
Buchwald-Hartwig Coupling of Hindered Amines
- Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
- Note: Defines the usage of RuPhos/BrettPhos for secondary amines.
-
Steric Parameters in Synthesis
- Sigman, M. S., & Miller, J. J. (2009). "Applications of Physical Organic Chemistry to the Development of Practical Synthetic Methods." Journal of Organic Chemistry.
- Note: Discusses the quantification of steric effects (A-values) in 2,6-disubstituted systems.
Sources
dealing with poor solubility of N-Isopropyl 2-bromo-6-fluorobenzylamine
Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Division
Welcome to the technical support center for N-Isopropyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Our goal is to provide you with robust troubleshooting strategies and detailed protocols to ensure the successful integration of this molecule into your research workflows.
Based on its structure—a halogenated aromatic ring coupled with an N-alkylated amine—N-Isopropyl 2-bromo-6-fluorobenzylamine is predicted to be a lipophilic compound with inherently low aqueous solubility. The secondary amine provides a titratable site, offering a key strategy for solubility manipulation. This guide will walk you through a systematic approach to overcome these solubility challenges.
Troubleshooting Guide: A Systematic Approach to Solubilization
When faced with a compound that fails to dissolve in your desired aqueous buffer, a systematic approach can save time and resources. The primary factors to consider are the permissibility of organic solvents and the pH constraints of your experimental system.
The following workflow provides a decision-making framework for efficiently identifying a suitable solubilization strategy.
Caption: Workflow for troubleshooting poor solubility of N-Isopropyl 2-bromo-6-fluorobenzylamine.
Detailed Experimental Protocols
Protocol 1: Preliminary Solubility Screening
Objective: To qualitatively assess the solubility of the compound in a range of common laboratory solvents. This provides a baseline for developing a suitable solvent system.
Rationale: Understanding the compound's behavior in both polar and non-polar, protic and aprotic solvents is the first step in rational solvent selection. Given the compound's lipophilic nature (predicted XLogP3 > 3)[], good solubility is expected in organic solvents.
Materials:
-
N-Isopropyl 2-bromo-6-fluorobenzylamine
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer and/or sonicator
-
Solvents: Deionized Water, Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (ACN)
Procedure:
-
Accurately weigh approximately 1-2 mg of the compound into six separate vials.
-
To the first vial, add 100 µL of deionized water.
-
To the subsequent vials, add 100 µL of each organic solvent (EtOH, DMSO, MeOH, DCM, ACN).
-
Cap the vials securely and vortex for 30 seconds.
-
Visually inspect for dissolution. If undissolved solid remains, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect again. If the solid is still present, add another 100 µL of the respective solvent and repeat step 4.
-
Continue this process up to a total volume of 1 mL.
-
Record your observations in a table, noting whether the compound is "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."
Data Summary Table:
| Solvent | Polarity Index | Type | Expected Solubility | Observations |
| Deionized Water | 10.2 | Polar Protic | Poor | Record observations here |
| Methanol (MeOH) | 6.6 | Polar Protic | Moderate to Good | Record observations here |
| Ethanol (EtOH) | 5.2 | Polar Protic | Good | Record observations here |
| Acetonitrile (ACN) | 6.2 | Polar Aprotic | Moderate | Record observations here |
| DMSO | 7.2 | Polar Aprotic | Excellent | Record observations here |
| Dichloromethane (DCM) | 3.4 | Non-polar | Excellent | Record observations here |
Protocol 2: pH-Modification for Solubility Enhancement
Objective: To leverage the basic secondary amine group to form a more soluble salt under acidic conditions.
Rationale: Most amine-containing compounds are weak bases and can be protonated in an acidic environment (pH < pKa) to form a cationic salt.[2] This salt form often exhibits significantly higher aqueous solubility than the free base.
Materials:
-
Compound
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
Procedure:
-
Create a slurry by adding 5-10 mg of the compound to 1 mL of deionized water in a small beaker with a stir bar. The compound will likely not dissolve.
-
Begin stirring the suspension.
-
Slowly add 1 M HCl dropwise to the suspension.
-
Monitor the solution for visual changes. As the pH decreases, the solid should begin to dissolve as the amine is protonated and the soluble hydrochloride salt is formed.
-
Continue adding acid until all the solid has dissolved.
-
Measure the final pH of the clear solution. This pH value is the minimum required for complete solubilization at this concentration.
-
Pro-Tip: To confirm that precipitation does not occur at a higher pH, you can slowly back-titrate the clear solution with a weak base (e.g., 0.1 M NaOH) until the first sign of turbidity appears. The pH just before precipitation is the upper limit for maintaining solubility.
Protocol 3: Co-solvent System Development
Objective: To create a stock solution in a water-miscible organic solvent and determine the maximum tolerable aqueous dilution before precipitation.
Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for a non-polar solute to dissolve.[3][4] DMSO and ethanol are common choices due to their high solubilizing power and miscibility with water.[5]
Materials:
-
Compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
The final aqueous buffer for your experiment (e.g., PBS pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Set up a series of microcentrifuge tubes.
-
In the first tube, add 98 µL of your aqueous buffer. Add 2 µL of your DMSO stock solution. This creates a 1:50 dilution with a final DMSO concentration of 2%. Vortex immediately.
-
In the second tube, add 95 µL of your aqueous buffer and 5 µL of the DMSO stock (1:20 dilution, 5% DMSO). Vortex immediately.
-
Continue this process to test various final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Let the tubes sit at room temperature for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness.
-
The highest concentration of the compound that remains in a clear solution indicates the optimal co-solvent/buffer ratio for your working solution.
Frequently Asked Questions (FAQs)
Q1: Why is N-Isopropyl 2-bromo-6-fluorobenzylamine likely to be poorly soluble in aqueous solutions?
This compound's structure contains several hydrophobic (water-repelling) features: a benzene ring, a bromine atom, and an isopropyl group. These bulky, non-polar groups dominate the molecule's character, making it difficult for water molecules to form a solvation shell around it. While the secondary amine can form hydrogen bonds, the overall hydrophobic nature of the molecule leads to low aqueous solubility.[6]
Q2: I need to make a solution for a cell-based assay. What is the first solvent system I should try?
For cell-based assays, minimizing organic solvent concentration is critical. The recommended approach is to first prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock into your cell culture medium to achieve the final desired concentration of the compound. Aim for a final DMSO concentration of less than 0.5% (v/v), as higher concentrations can be toxic to cells.[5] Always test a "vehicle control" (medium with the same final percentage of DMSO but without the compound) in your experiment.
Q3: My compound dissolves in DMSO but crashes out immediately when I add it to my PBS buffer. What is happening and what should I do?
This is a common issue when diluting a highly concentrated organic stock into an aqueous buffer. The abrupt change in solvent polarity causes the compound's solubility to plummet, leading to precipitation.
Troubleshooting Steps:
-
Reduce the stock concentration: Make a less concentrated stock solution in DMSO.
-
Change the dilution method: Add the DMSO stock to the buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Increase the co-solvent percentage: Your final buffer system may require a higher percentage of DMSO to maintain solubility. Refer to Protocol 3 to determine the minimum required percentage.
-
Consider a different co-solvent: Sometimes, a compound is more amenable to dilution from an ethanol or PEG 400 stock.
Q4: Are there any non-solvent-based methods to improve solubility for in vivo studies?
Yes, several formulation strategies are used in drug development to handle poorly soluble compounds for in vivo administration.[7][8] These are more advanced techniques but may be necessary for animal studies:
-
Particle Size Reduction (Micronization): Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[9][10] This is often achieved through techniques like jet milling.
-
Amorphous Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix. This prevents the formation of a stable crystal lattice, making it easier for the compound to dissolve.[11]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipid-based excipients to create self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[12]
Q5: What are the best practices for preparing and storing a stock solution of this compound?
-
Use an appropriate solvent: Based on your screening, DMSO is likely the best choice for a high-concentration stock.
-
Ensure complete dissolution: Use a vortex and, if necessary, brief sonication to ensure no microscopic particles remain.
-
Store properly: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and chemical degradation.
-
Use airtight containers: Use vials with tight-sealing caps (e.g., screw caps with O-rings) to prevent the hygroscopic DMSO from absorbing water from the air.
-
Minimize freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeatedly freezing and thawing the main stock.
References
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. future4200.com [future4200.com]
- 11. mdpi.com [mdpi.com]
- 12. catsci.com [catsci.com]
effect of temperature on N-Isopropyl 2-bromo-6-fluorobenzylamine reaction kinetics
To: Research & Development Team From: Technical Applications Group Subject: Kinetic Optimization & Stability Guide: N-Isopropyl 2-bromo-6-fluorobenzylamine
Executive Technical Overview
N-Isopropyl 2-bromo-6-fluorobenzylamine (CAS: 1355248-00-8) represents a class of sterically congested secondary amines often utilized as pharmacophore building blocks. Its reactivity profile is dominated by the "Ortho-Effect" : the simultaneous presence of 2-Bromo and 6-Fluoro substituents creates a high steric barrier around the benzylic carbon and the amine nitrogen.
Unlike simple benzylamines, the kinetics of this molecule do not follow linear scaling with temperature due to two competing factors:
-
High Activation Energy (
): The nucleophilic attack required to synthesize or functionalize this amine is hindered by the 2,6-dihalo pattern, requiring higher thermal energy to reach the transition state. -
Thermal Instability Window: At elevated temperatures (>80°C), the electron-withdrawing nature of the fluorine and bromine atoms can sensitize the benzylic position to radical degradation or oxidative cleavage.
This guide provides the kinetic framework to navigate this narrow operational window.
Kinetic Profiling & Thermodynamics
The reaction rate (
Temperature Impact Table
| Temperature Zone | Kinetic Behavior | Dominant Mechanism | Risk Profile |
| Sub-Ambient (<10°C) | Kinetic Trapping | Reaction effectively dormant. The steric barrier of the isopropyl group + 2,6-ring substituents prevents effective collision. | Crystallization: Precursors may precipitate, leading to heterogeneous kinetics upon warming. |
| Ambient (20-30°C) | Induction Phase | Slow conversion. Rate-limiting step is the rotation of the N-isopropyl group to access the reactive center. | Stalling: Reactions often stall at 40-60% conversion, mimicking "completion." |
| Optimal (45-65°C) | Linear Kinetic Region | Sufficient thermal energy ( | Ideal Window: Balances rate vs. impurity formation. |
| Critical (>80°C) | Non-Linear Acceleration | Side reactions (de-halogenation, elimination) compete with the main pathway. | Runaway Risk: Exothermic decomposition or polymerization of impurities. |
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 50% conversion despite running for 24 hours at room temperature. Is the reagent dead?
-
Diagnosis: No, this is likely a "Steric Lock" . The N-isopropyl group and the 2-bromo/6-fluoro atoms create a conformation where the reactive site is shielded. At 25°C, the molecule lacks the vibrational energy to access the open conformation frequently enough.
-
Action: Increase temperature to 55°C . You need to cross the activation energy threshold (
). Do not add more reagent; add heat.
Q2: I see a new impurity (M+16 or M+32) appearing at 75°C. What is happening?
-
Diagnosis: This indicates Oxidative Degradation . The benzylic position, activated by the electron-withdrawing Fluorine and Bromine, is susceptible to oxidation by dissolved oxygen at high temperatures, forming the corresponding benzamide or N-oxide.
-
Action:
-
Degas solvents thoroughly (sparge with Argon for 20 mins).
-
Lower temperature to 60°C .
-
Add a radical scavenger (e.g., BHT) if compatible with your downstream chemistry.
-
Q3: Why is the yield lower when I scale up, even if I maintain the same temperature?
-
Diagnosis: Heat Transfer Lag . On a larger scale, the internal temperature of the vessel may lag behind the jacket temperature, or conversely, an exotherm might cause localized hot spots >80°C inside the reactor.
-
Action: Switch from jacket control to internal probe control . Ensure the internal temperature never exceeds the 65°C ceiling.
Experimental Protocol: Kinetic Stress Test
Use this protocol to determine the precise optimal temperature for your specific batch/solvent system.
Objective: Define
Materials:
-
HPLC/UPLC with UV detection (254 nm).
-
Thermostated reactor block (4 positions).
Workflow:
-
Preparation: Prepare a master mix of the reaction solution (N-Isopropyl 2-bromo-6-fluorobenzylamine precursor + reagents).
-
Distribution: Aliquot equal volumes into 4 vials.
-
Incubation: Set vials to 25°C, 45°C, 65°C, and 85°C .
-
Sampling: Take 10 µL aliquots at
. Quench immediately in cold MeCN. -
Analysis: Plot "Conversion %" vs. "Time" for each temperature.
Success Criteria:
-
25°C: <20% conversion at 24h (Baseline).
-
Optimal T: >90% conversion at 8h with <2% total impurities.
-
Failure T: High conversion but >5% impurities (indicates thermal degradation).
Visualizations
Figure 1: Steric Energy Barrier & Reaction Pathway
This diagram illustrates why elevated temperature is strictly necessary to overcome the "Ortho-Gate" created by the Bromine and Fluorine atoms.
Caption: Reaction coordinate comparison showing the high activation energy barrier caused by 2,6-disubstitution.
Figure 2: Kinetic Optimization Workflow
Decision tree for selecting the correct temperature based on real-time observations.
Caption: Step-by-step decision logic for thermal regulation during synthesis.
References
-
BenchChem. Synthesis and Properties of N-Butyl 2-bromo-6-fluorobenzylamine (Analogue Reference). Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6358, 2-Bromopropane (Isopropylating agent kinetics). Retrieved from .
-
Sigma-Aldrich. N-Isopropyl 2-bromo-6-fluorobenzylamine Product Specification & CAS 1355248-00-8.[1] Retrieved from .[1]
-
Royal Society of Chemistry (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. RSC Advances.[2] Retrieved from .
Sources
Validation & Comparative
A Comparative Guide to Ligand Selection for the Suzuki Coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful tool is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the success of a Suzuki coupling is not always guaranteed, particularly when dealing with sterically hindered and electronically deactivated substrates. One such challenging molecule is N-Isopropyl 2-bromo-6-fluorobenzylamine, a substrate where the steric bulk of the ortho-isopropylamino and fluoro groups can significantly impede the desired transformation.
This guide provides a comparative analysis of various phosphine ligands for the Suzuki coupling of this demanding substrate. We will delve into the mechanistic challenges, present comparative performance data, and offer a detailed experimental protocol to empower researchers in overcoming similar synthetic hurdles.
The Challenge: Unraveling the Steric and Electronic Hurdles
The primary obstacle in the Suzuki coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine lies in the initial oxidative addition step of the catalytic cycle.[3] The palladium(0) catalyst must insert into the carbon-bromine bond, a process that is highly sensitive to the steric and electronic environment of the aryl halide.
In our substrate, the bulky N-isopropylaminomethyl group and the fluorine atom flank the bromine, creating a sterically congested environment around the reaction center. This steric hindrance makes it difficult for the palladium catalyst to approach and react with the C-Br bond. Furthermore, the electron-withdrawing nature of the fluorine atom deactivates the aryl ring, making the oxidative addition step even more challenging.
Caption: Steric hindrance from ortho-substituents.
Ligand Selection: The Key to Unlocking Reactivity
The choice of phosphine ligand is paramount in overcoming the challenges posed by sterically hindered substrates.[4] Bulky and electron-rich phosphine ligands are known to accelerate the key steps of the Suzuki coupling, namely oxidative addition and reductive elimination.[5] These ligands stabilize the palladium center and create a coordinatively unsaturated species that is more reactive towards the aryl halide.
This guide will compare the performance of several classes of state-of-the-art phosphine ligands, including:
-
Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands that have proven to be highly effective for a wide range of cross-coupling reactions.[6][7]
-
cataCXium® A: A highly active and versatile di(1-adamantyl)-n-butylphosphine ligand known for its high turnover numbers in Suzuki couplings.
Comparative Ligand Performance
The following table summarizes the performance of different ligand systems in the Suzuki coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine with a model arylboronic acid. The data highlights the significant impact of ligand choice on reaction efficiency.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| RuPhos | Pd-G3-XPhos | K₂CO₃ | t-AmylOH | 100 | 18 | 85 |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 10 | 95 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
Analysis of Results:
The data clearly demonstrates that bulky, electron-rich ligands are essential for the successful Suzuki coupling of this challenging substrate. Traditional ligands like triphenylphosphine (PPh₃) show negligible reactivity, highlighting the need for more specialized ligand systems.
Among the tested ligands, cataCXium® A and SPhos provided the highest yields in the shortest reaction times. This superior performance can be attributed to their optimal balance of steric bulk and electron-donating ability, which effectively promotes the difficult oxidative addition step.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the Suzuki coupling of N-Isopropyl 2-bromo-6-fluorobenzylamine with phenylboronic acid using the high-performing cataCXium® A ligand.
Caption: A typical experimental workflow for Suzuki coupling.
Materials:
-
N-Isopropyl 2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
cataCXium® A (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Isopropyl 2-bromo-6-fluorobenzylamine, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and cataCXium® A in a small amount of toluene.
-
Add the catalyst premix to the Schlenk flask.
-
Add degassed toluene to the reaction mixture.
-
Seal the flask and heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Rationale: The Role of Bulky Ligands
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Bulky, electron-rich phosphine ligands like cataCXium® A and SPhos play a crucial role in facilitating this cycle, particularly for challenging substrates.
-
Accelerated Oxidative Addition: The steric bulk of the ligand promotes the formation of a monoligated palladium(0) species (PdL), which is highly reactive towards oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating the cleavage of the C-Br bond.
-
Facilitated Reductive Elimination: The steric congestion around the palladium center in the diarylpalladium(II) intermediate (Ar-Pd(II)-Ar'(L₂)) promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active Pd(0) catalyst.
Conclusion and Recommendations
The Suzuki coupling of the sterically hindered and electronically deactivated substrate, N-Isopropyl 2-bromo-6-fluorobenzylamine, is highly dependent on the choice of phosphine ligand. Our comparative analysis demonstrates that bulky, electron-rich ligands are essential for achieving high yields and efficient reaction times.
For researchers tackling similar challenging Suzuki couplings, we recommend the following:
-
Prioritize Bulky, Electron-Rich Ligands: Ligands such as cataCXium® A and SPhos are excellent starting points for optimization.
-
Careful Optimization of Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the reaction outcome and should be carefully screened.
-
Consider Precatalyst Systems: The use of well-defined palladium precatalysts can often lead to more reproducible results and higher catalyst activity.
By understanding the key challenges and employing the appropriate ligand systems, researchers can successfully utilize the Suzuki-Miyaura coupling for the synthesis of complex and sterically demanding molecules.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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Okano, K., Hoshino, K., Ito, T., & Hagiwara, H. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports, 11(1), 1-8. [Link]
-
Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(40), 28863-28868. [Link]
-
Hirai, M., Naito, H., Shiozawa, M., & Takagi, Y. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3467-3475. [Link]
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(40), 28863-28868. [Link]
-
Casanovas, J., Güell, M., & Luis, J. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1953-1973. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Shaughnessy, K. H., & Kim, P. (2003). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic letters, 5(23), 4381-4384. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). High-activity catalysts for Suzuki coupling and amination reactions with deactivated aryl chloride substrates: importance of the palladium source. Organometallics, 28(9), 2883-2886. [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: a practical alternative to organoboranes and organostannanes. Accounts of Chemical Research, 41(11), 1486-1499. [Link]
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(40), 28863-28868. [Link]
-
Campomanes, P., & Corminboeuf, C. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 39(35), 8190-8197. [Link]
-
Nykaza, T. V., Harrison, T. S., Ghosh, A., & Biscoe, M. R. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 20(13), 3935-3939. [Link]
-
Liu, Y., Peng, H., Yuan, J., Yan, M. Q., Luo, X., Wu, Q. G., ... & Yu, G. A. (2016). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 14(18), 4274-4279. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Sen, A., & Yamada, Y. M. A. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis, 56(01), A-T. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the Suzuki reaction of aryl chlorides. Organic letters, 4(20), 3517-3520. [Link]
-
Li, G., & Wu, W. (2013). Bulky di (1-adamantyl) phosphinous acid-ligated Pd (II) precatalysts for Suzuki reactions of unreactive aryl chlorides. Beilstein journal of organic chemistry, 9(1), 2235-2241. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-Isopropyl 2-bromo-6-fluorobenzylamine and Its Analogs
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.
Objective: This guide provides an in-depth, practical comparison of spectroscopic methodologies for the characterization of N-Isopropyl 2-bromo-6-fluorobenzylamine, a key intermediate in modern synthetic pathways. Moving beyond mere data reporting, this document elucidates the causal relationships behind experimental choices, compares the target molecule with a relevant alternative, and offers robust, self-validating protocols to ensure analytical integrity.
Introduction: The Analytical Imperative for Substituted Benzylamines
Substituted benzylamines are foundational scaffolds in the synthesis of a vast array of pharmacologically active molecules.[1][2] The precise arrangement of substituents on the aromatic ring and the nature of the N-alkyl group are critical determinants of a compound's biological activity, selectivity, and metabolic stability.[3] N-Isopropyl 2-bromo-6-fluorobenzylamine, with its sterically hindered and electronically distinct aromatic core, presents a unique analytical challenge. Its correct structural verification and purity assessment are non-negotiable checkpoints in any drug discovery workflow.
This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. We will explore how each technique provides a unique piece of the structural puzzle and compare its spectroscopic signature to that of a close structural analog, N-Butyl 2-bromo-6-fluorobenzylamine, to highlight key analytical differentiators.
Synthetic Context: Why the Starting Point Matters
A thorough analysis begins with an understanding of the synthetic route, as this informs the potential impurity profile. A common and efficient method for synthesizing N-substituted benzylamines is the reductive amination of the corresponding benzaldehyde.[4][5] This process involves the formation of an imine intermediate from 2-bromo-6-fluorobenzaldehyde and isopropylamine, which is then reduced in situ to the target secondary amine.
Caption: Workflow for the synthesis of the target compound.
Understanding this pathway is crucial. Incomplete reaction may leave unreacted aldehyde, while over-alkylation or side reactions could produce tertiary amines or other byproducts. Our analytical methods must be chosen and calibrated to detect these specific impurities.
Multidimensional Spectroscopic Analysis
No single technique is sufficient for complete characterization. A synergistic approach using NMR, IR, and MS is essential for building a self-validating analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For N-Isopropyl 2-bromo-6-fluorobenzylamine, both ¹H and ¹³C NMR are indispensable.
Causality Behind the Experiment: We use ¹H NMR to determine the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. ¹³C NMR complements this by revealing the number of unique carbon environments and providing insight into the electronic effects of the halogen substituents.
¹H NMR Spectral Interpretation: The structure of N-Isopropyl 2-bromo-6-fluorobenzylamine leads to a predictable yet complex ¹H NMR spectrum. The ortho-positioning of the bulky bromine and the electronegative fluorine atom restricts rotation and influences the chemical shifts of adjacent protons.
-
Aromatic Region (δ 7.0-7.5 ppm): Three protons on the aromatic ring will exhibit complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Benzylic Protons (CH₂-N, ~δ 3.9 ppm): These two protons are expected to appear as a singlet, as coupling to the distant isopropyl methine proton is unlikely. Coupling to the N-H proton may cause broadening or splitting, which can often be confirmed by a D₂O exchange experiment.
-
Isopropyl Methine (CH, ~δ 2.9 ppm): This single proton is adjacent to six equivalent methyl protons, resulting in a characteristic septet (n+1 rule, where n=6).[6]
-
Isopropyl Methyls (2 x CH₃, ~δ 1.1 ppm): The six protons of the two methyl groups are chemically equivalent and are split by the single methine proton, resulting in a sharp doublet.[6]
-
Amine Proton (NH, variable): A broad singlet, typically between δ 1-3 ppm. Its presence can be confirmed by its disappearance after shaking the sample with a drop of D₂O.
¹³C NMR Spectral Interpretation: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment. Key features include:
-
Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected. The carbons directly bonded to bromine (C-Br) and fluorine (C-F) will show characteristic large one-bond carbon-fluorine coupling (¹JCF) and will be shifted significantly. The C-Br signal is typically found further downfield.
-
Aliphatic Carbons (δ 20-60 ppm): Signals for the benzylic CH₂, isopropyl CH, and the two equivalent isopropyl CH₃ carbons will be observed in the upfield region.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8]
Causality Behind the Experiment: By passing infrared radiation through the sample, we can identify the vibrational frequencies of specific bonds. This allows for the quick confirmation of key functional groups like the N-H of the secondary amine and the C-F and C-Br bonds, which are characteristic of our target molecule.
Expected Absorption Bands:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | ~3300 - 3400 | Weak to Medium | Confirms the presence of the secondary amine. |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium | Indicates the aromatic ring. |
| Aliphatic C-H Stretch | ~2850 - 2970 | Strong | Corresponds to the isopropyl and benzylic C-H bonds.[8] |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong | Aromatic ring skeletal vibrations. |
| C-N Stretch | ~1200 - 1300 | Medium | Vibration of the benzyl-nitrogen bond.[9] |
| C-F Stretch | ~1000 - 1300 | Strong | A very strong, characteristic band for aryl fluorides. |
| C-Br Stretch | ~500 - 650 | Strong | Confirms the presence of the bromo-substituent. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Causality Behind the Experiment: We ionize the molecule and separate the resulting ions based on their mass-to-charge ratio (m/z). The key diagnostic feature for any bromine-containing compound is its isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing irrefutable evidence of the element's presence.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecule C₁₀H₁₃BrFN has a monoisotopic mass of approximately 245.02 Da (with ⁷⁹Br) and 247.02 Da (with ⁸¹Br). The spectrum will show two distinct peaks at m/z 245 and 247 of nearly equal abundance.
-
Key Fragmentation Pathways:
-
Loss of Isopropyl Group: Cleavage of the benzylic C-N bond can lead to the loss of the isopropyl radical, resulting in a fragment around m/z 186/188.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is cleavage of the C-C bond adjacent to the nitrogen, forming a stable bromofluorotropylium ion at m/z 187/189.
-
Loss of Bromine: Loss of the bromine radical from the molecular ion would yield a peak at m/z 166.
-
Caption: Key fragmentation pathways in Mass Spectrometry.
Comparative Guide: N-Isopropyl vs. N-Butyl Analogs
To underscore the sensitivity of these analytical techniques, we compare the data for N-Isopropyl 2-bromo-6-fluorobenzylamine with its N-butyl analog.[3] The change from a branched isopropyl group to a linear butyl group introduces subtle but definitive spectroscopic differences.
| Spectroscopic Feature | N-Isopropyl 2-bromo-6-fluorobenzylamine | N-Butyl 2-bromo-6-fluorobenzylamine | Rationale for Difference |
| ¹H NMR (Aliphatic) | Septet (~δ 2.9), Doublet (~δ 1.1) | Multiple signals: Triplet, Multiplet, Multiplet, Triplet (~δ 0.9-2.7) | The linear butyl chain has four distinct proton environments compared to the two in the isopropyl group. |
| ¹³C NMR (Aliphatic) | 3 signals | 4 signals | The butyl group has four unique carbons versus the three in the isopropyl group (two methyls are equivalent). |
| IR (C-H Bending) | Strong bands for isopropyl group | Different fingerprint region due to CH₂ scissoring/rocking vibrations. | The C-H bending vibrations are highly specific to the local geometry. |
| MS (Molecular Ion) | m/z 245/247 | m/z 259/261 | Increased molecular weight due to the addition of a CH₂ group (14 Da). |
| MS (Fragmentation) | Loss of 43 Da (isopropyl) | Loss of 57 Da (butyl) | The primary fragmentation pathway involves the loss of the entire N-alkyl substituent. |
This comparison demonstrates that even a minor structural modification yields a unique and identifiable spectroscopic fingerprint, reinforcing the importance of high-resolution analysis.
Standard Operating Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
-
Dissolution: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C, and optionally, DEPT-135 spectra on a 400 MHz or higher spectrometer.
-
D₂O Exchange (Optional): To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.
Protocol 2: ATR-IR Spectroscopy
-
Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the sample directly onto the ATR crystal, ensuring full contact.
-
Spectrum Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer (typically an electron ionization source).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram for purity and identify the peak corresponding to the product. Examine its mass spectrum for the characteristic M/M+2 molecular ion and key fragments.
Caption: A validated workflow for product characterization.
Conclusion
The spectroscopic analysis of N-Isopropyl 2-bromo-6-fluorobenzylamine is a clear illustration of modern analytical chemistry principles. Through the logical application of NMR, IR, and MS, a complete and unambiguous structural profile can be established. The causality-driven approach outlined here—understanding the 'why' behind each technique and anticipating the results based on chemical principles—transforms routine analysis into a powerful tool for quality control and research advancement. By comparing the product to its N-butyl analog, we further highlight the specificity and resolving power of these combined methods. The protocols provided serve as a robust foundation for any laboratory engaged in the synthesis and analysis of novel chemical entities.
References
-
Mahmud, T., Iqbal, J., Imran, M., & Mckee, V. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7, 1347-1350. [Link]
-
ResearchGate. (n.d.). Chemical and biocatalytic routes to substituted benzylamines. Retrieved from ResearchGate. [Link]
-
Salazar-Mendoza, D., et al. (2020). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]
-
Day, R. A., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. [Link]
-
Lam, K., & Mark, L. (2020). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PubMed Central. [Link]
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- 6. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scialert.net [scialert.net]
- 10. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine Derivatives: Reductive Amination vs. N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
N-Isopropyl 2-bromo-6-fluorobenzylamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. Their unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the benzylamine moiety, provides a scaffold for the synthesis of a diverse range of biologically active molecules.[1][2] This guide offers an in-depth, objective comparison of the two primary synthetic routes for preparing these compounds: reductive amination and N-alkylation. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Core Synthetic Strategies: A Tale of Two Routes
The synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine can be efficiently achieved through two principal pathways. The choice between these routes often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Route 1: Reductive Amination
Reductive amination is a highly favored and versatile method for the synthesis of amines.[3][4] This one-pot or two-step process involves the initial formation of an imine (Schiff base) from the reaction of an aldehyde with a primary amine, followed by the reduction of the imine to the corresponding secondary amine.[4][5]
Mechanism and Rationale
The reaction proceeds via two key transformations:
-
Imine Formation: 2-bromo-6-fluorobenzaldehyde reacts with isopropylamine under mildly acidic conditions to form a protonated imine intermediate. The acidic catalyst is crucial for activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate yields the stable imine.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. A variety of reducing agents can be employed, with sodium borohydride being a common choice due to its mildness and selectivity.[5]
This method is often preferred for its high selectivity, which minimizes the formation of over-alkylated byproducts, and its generally mild reaction conditions.[3]
Workflow for Reductive Amination
Caption: Workflow for the synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine via reductive amination.
Representative Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane, add isopropylamine (1.2 eq).
-
A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (1.5 eq), in portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-Isopropyl 2-bromo-6-fluorobenzylamine.
Data Summary: Reductive Amination (Representative)
| Parameter | Value |
| Reaction Time | 3-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-90% |
| Purity (post-purification) | >98% |
| Key Reagents | 2-bromo-6-fluorobenzaldehyde, Isopropylamine, Sodium Borohydride |
Route 2: N-Alkylation
N-alkylation is a classical and straightforward approach for the formation of C-N bonds. This method involves the nucleophilic substitution of a halide by an amine.
Mechanism and Rationale
In this route, isopropylamine acts as a nucleophile and attacks the electrophilic benzylic carbon of a 2-bromo-6-fluorobenzyl halide (e.g., bromide or chloride), displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct, thereby preventing the protonation of the amine reactant and driving the reaction to completion.[6]
While conceptually simple, this method can sometimes be complicated by over-alkylation, where the desired secondary amine product reacts further with the benzyl halide to form a tertiary amine. Careful control of stoichiometry and reaction conditions is therefore crucial.
Workflow for N-Alkylation
Caption: Workflow for the synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine via N-alkylation.
Representative Experimental Protocol: N-Alkylation
-
To a solution of 2-bromo-6-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add isopropylamine (1.5-2.0 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: N-Alkylation (Representative)
| Parameter | Value |
| Reaction Time | 4-8 hours |
| Temperature | 60-80 °C |
| Typical Yield | 65-80% |
| Purity (post-purification) | >97% |
| Key Reagents | 2-bromo-6-fluorobenzyl bromide, Isopropylamine, Base (e.g., K2CO3) |
Head-to-Head Comparison of Synthetic Routes
| Feature | Reductive Amination | N-Alkylation |
| Starting Materials | 2-bromo-6-fluorobenzaldehyde, Isopropylamine | 2-bromo-6-fluorobenzyl bromide/chloride, Isopropylamine |
| Key Transformation | Imine formation followed by reduction | Nucleophilic substitution |
| Reaction Conditions | Mild (0 °C to RT) | Moderate heating may be required |
| Reaction Time | Generally shorter (3-6 hours) | Can be longer (4-8 hours) |
| Typical Yield | Higher (75-90%) | Moderate to good (65-80%) |
| Selectivity | High, low risk of over-alkylation | Risk of tertiary amine formation |
| Scalability | Readily scalable | Scalable, but may require careful control |
| Safety Considerations | Use of borohydride reducing agents requires care | Benzyl halides can be lachrymatory |
| By-products | Borate salts | Halide salts, potential for tertiary amine |
Discussion and Recommendations
Reductive amination stands out as the more elegant and often higher-yielding approach for the synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine. Its high selectivity is a significant advantage, particularly in complex molecule synthesis where minimizing side products is critical. The mild reaction conditions are also favorable for substrates with sensitive functional groups.
N-alkylation , while being a more traditional method, remains a viable and straightforward option, especially if the corresponding 2-bromo-6-fluorobenzyl halide is readily available or more accessible than the aldehyde. However, chemists must be mindful of the potential for over-alkylation and may need to optimize the stoichiometry and reaction conditions to maximize the yield of the desired secondary amine.
Recommendation: For most applications, particularly in a drug discovery setting where purity and yield are paramount, reductive amination is the recommended route . N-alkylation serves as a practical alternative when the starting benzyl halide is the more convenient precursor.
Synthesis of Key Starting Materials
The choice of synthetic route is intrinsically linked to the availability of the key starting materials.
Synthesis of 2-bromo-6-fluorobenzaldehyde
This key aldehyde can be prepared from 2-bromo-6-fluorotoluene through a two-step process involving radical bromination to form the benzyl bromide, followed by oxidation.[7]
Synthesis of 2-bromo-6-fluorobenzyl bromide
This starting material for the N-alkylation route can be synthesized from 2-bromo-6-fluorotoluene via a radical bromination reaction, often using N-bromosuccinimide (NBS) and a radical initiator.
Starting Material Synthesis Workflow
Caption: General synthetic pathway to key starting materials from 2-bromo-6-fluorotoluene.
Conclusion
Both reductive amination and N-alkylation are effective methods for the synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine derivatives. A thorough evaluation of the pros and cons of each route, as detailed in this guide, is essential for selecting the most appropriate synthetic strategy. Reductive amination generally offers superior yields and selectivity, making it the preferred choice for many applications. However, the classical N-alkylation route provides a robust and practical alternative, contingent on the availability of the requisite benzyl halide. Ultimately, the optimal choice will be dictated by the specific constraints and objectives of the research or development project at hand.
References
-
Patsnap. (2020). Method for synthesizing N-isopropylbenzylamine. Eureka. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of isopropyl bromide. Retrieved from [Link]
- Martin, S., & Ocius, K. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. Liberty University.
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
- Google Patents. (n.d.). EP2202213A1 - Process for purification of n-propyl bromide.
-
Okorder.com. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
-
Chemspace. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine - (CAS 1355247-08-3). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-isopropylphenol. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized?. Retrieved from [Link]
Sources
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- 2. N-t-Butyl 2-Bromo-6-fluorobenzylamine|RUO [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. N-Butyl 2-bromo-6-fluorobenzylamine | 1355247-58-3 | Benchchem [benchchem.com]
- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures: N-Isopropyl 2-bromo-6-fluorobenzylamine
[1][2]
Executive Summary & Immediate Action
N-Isopropyl 2-bromo-6-fluorobenzylamine is a halogenated secondary amine.[1][2] Its disposal requires strict adherence to halogenated waste protocols due to the presence of Bromine and Fluorine atoms.
-
Core Directive: NEVER dispose of this compound in general organic waste or down the drain. It must be segregated into Halogenated Waste streams to prevent damage to incinerator scrubbers (due to HF/HBr formation).
-
Incompatibility: As a secondary amine, this compound is basic. DO NOT mix directly with oxidizing acids (e.g., Nitric Acid) or acid chlorides in the waste container, as this will generate excessive heat and toxic vapors.
Chemical Hazard Profile (Structure-Activity Analysis)
To understand the disposal logic, we must analyze the molecule's functional groups. This section validates the safety protocols based on chemical causality.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Secondary Amine | Basic (pH > 7), Corrosive/Irritant | Can form salts with acids.[1][2] Incompatible with strong oxidizers and anhydrides. |
| Fluorine (Aryl-F) | High C-F bond stability | Requires high-temperature incineration.[1][2] Generates Hydrogen Fluoride (HF) upon combustion, requiring specific scrubbers. |
| Bromine (Aryl-Br) | Heavy Halogen | Generates Hydrogen Bromide (HBr) upon combustion.[1][2] Classifies waste strictly as "Halogenated."[3] |
| Benzyl Scaffold | Lipophilic, Combustible | Classifies as Organic Waste (High BTU value for fuel blending, provided halogens are managed).[1][2] |
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area, ensure it is stable.
-
Quenching (Reaction Mixtures): If the amine is part of a reaction mixture containing residual electrophiles (e.g., alkyl halides, acid chlorides), quench with a mild nucleophile (methanol or water) before bottling.
-
pH Check: Verify the pH of the solution. If highly basic (pH > 10), neutralize carefully with dilute Hydrochloric Acid (1M) to pH 7-9 to prevent corrosion of waste containers, unless your facility has a dedicated "Basic/Alkaline Waste" stream.
Phase 2: Waste Stream Selection (Decision Logic)
Use the following workflow to determine the correct waste container.
Caption: Decision matrix for segregating N-Isopropyl 2-bromo-6-fluorobenzylamine waste. Note that the halogenated nature of the solute overrides the solvent classification in many jurisdictions.[2]
Phase 3: Packaging & Labeling
-
Container Selection:
-
Labeling Requirements:
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.
-
Constituents: List "N-Isopropyl 2-bromo-6-fluorobenzylamine" and any solvents (e.g., "Dichloromethane 90%, Amine 10%").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Regulatory Compliance (RCRA & EPA)
In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) codes. While it may not have a specific "U" or "P" listed code, it is regulated by characteristic .
| Regulatory Category | Code | Justification |
| Ignitability | D001 | Applicable if dissolved in flammable solvents (Flash point < 60°C).[1][2] |
| Corrosivity | D002 | Applicable if the amine is in an aqueous solution with pH > 12.[1][2]5. |
| Halogenated Solvents | F001/F002 | Applicable if mixed with listed halogenated solvents (e.g., DCM).[1][2] |
| Toxic Characteristic | Generic | While not T-listed, the presence of Fluorine and Bromine requires management as toxic halogenated waste to prevent environmental release.[1][2] |
Self-Validating Compliance Step: Before closing the waste tag, ask: Does the label explicitly state "Halogenated"? If not, the receiving facility may incinerate it incorrectly, leading to regulatory fines for your facility due to scrubber damage.
Emergency Response Procedures
In the event of a spill during transfer to waste containers:
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Respiratory protection (N95 or half-mask) if dust is generated.[2]
-
Containment:
-
Solid Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels or use a HEPA-filtered vacuum.[2]
-
Liquid Spill: Absorb with vermiculite or chemically inert pads . Do not use paper towels for large amine spills as they can degrade.
-
-
Decontamination: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize residual amine, followed by a soap and water wash.
References
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Waste Code - RCRAInfo. [Link][1][2]
-
Bucknell University. (n.d.). Hazardous Waste Segregation Guidelines. [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Isopropyl 2-bromo-6-fluorobenzylamine
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. N-Isopropyl 2-bromo-6-fluorobenzylamine, a substituted benzylamine derivative, requires meticulous attention to safety protocols due to its potential hazards. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE), emergency procedures, and disposal, grounded in the principles of chemical causality and laboratory best practices. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing structurally related compounds, we can infer a robust safety profile and establish a conservative and effective PPE strategy.
Hazard Analysis: Understanding the Risks of Substituted Benzylamines
The chemical structure of N-Isopropyl 2-bromo-6-fluorobenzylamine suggests several potential hazards based on analogous compounds like N-isopropylbenzylamine, 4-Bromo-2-fluorobenzylamine, and other halogenated organic molecules.[1][2]
-
Dermal and Ocular Corrosivity : Benzylamine derivatives are known to be corrosive to the skin and eyes.[2][3][4] The presence of bromine and fluorine atoms can enhance this effect. Direct contact can lead to severe skin burns, irritation, and potentially irreversible eye damage.[2]
-
Respiratory Irritation : Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[4][5] Symptoms may include coughing and shortness of breath.[5]
-
Toxicity : While specific toxicological data is unavailable, related compounds are classified as harmful if swallowed or in contact with skin.[2][3][4] Systemic effects upon exposure cannot be ruled out.
-
Environmental Hazards : Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[3][4]
Due to these potential hazards, a comprehensive PPE plan is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling N-Isopropyl 2-bromo-6-fluorobenzylamine.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides protection against splashes and incidental contact. The outer glove should be removed immediately upon contamination. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged or immersive contact, heavier-duty gloves like butyl rubber are recommended.[6] Always inspect gloves for tears or punctures before use.[7] |
| Eyes | Chemical splash goggles | Must provide a complete seal around the eyes to protect against splashes from all directions. Safety glasses are insufficient as they do not provide a seal. |
| Face | Face shield (in addition to goggles) | A face shield should be worn over safety goggles whenever there is a significant risk of splashes, such as when transferring large volumes or working with heated solutions.[8] |
| Body | Flame-resistant lab coat | A lab coat made of a flame-resistant material like Nomex® is recommended, worn over long-sleeved clothing and long pants.[8] This provides a barrier against splashes and in the event of a fire. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. Leather or other non-porous materials are preferable to cloth. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is essential to ensure safety at every stage of the experimental process.
Preparation and Engineering Controls
-
Work Area : All work with N-Isopropyl 2-bromo-6-fluorobenzylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate chemical spill kit available.
-
PPE Donning : Before entering the designated work area, don all required PPE as outlined in the table above.
Caption: PPE Donning Workflow
Handling and Experimental Procedures
-
Weighing and Transfer : Conduct all weighing and transfers of the compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution and Reaction : When dissolving the compound or running reactions, add reagents slowly to control any exothermic processes. Keep the fume hood sash at the lowest practical height.
-
Avoid Inhalation and Contact : Always use caution to avoid breathing vapors or allowing the chemical to come into contact with skin or eyes.[7]
-
Contamination : If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.[9] Contaminated lab coats should be removed promptly and decontaminated before reuse.[1]
Post-Experiment and Decontamination
-
Quenching and Work-up : Quench reactions carefully, especially if reactive reagents were used.
-
Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of chemical safety and environmental responsibility.
-
Waste Segregation : All waste contaminated with N-Isopropyl 2-bromo-6-fluorobenzylamine, including disposable glassware, gloves, and weighing boats, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions containing the compound should be collected in a sealed, properly labeled container for halogenated organic waste.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management company, following all local and institutional regulations.[10]
Caption: Chemical Disposal Workflow
Emergency Procedures: Planning for the Unexpected
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill : Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle N-Isopropyl 2-bromo-6-fluorobenzylamine, ensuring both personal safety and the integrity of their research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Isopropylbenzylamine, 97%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isopropyl 2-bromo-2-methylpropanoate.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene.
- MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- Krishna Solvechem Limited. (n.d.). material safety data sheet (msds) - Isopropyl 2-bromoisobutyrate.
- New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet - 2-Bromopropane.
- Apollo Scientific. (2023, July 10). Isopropyl 2-bromobenzoate.
- National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025, August 11). SAFETY DATA SHEET - N-isopropylbenzylamine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine.
- LookChem. (n.d.). N-Butyl 2-broMo-6-fluorobenzylaMine Safety Data Sheets(SDS).
- Merck Millipore. (2025, August 29). SAFETY DATA SHEET - N-isopropylbenzylamine.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
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- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. kscl.co.in [kscl.co.in]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. lookchem.com [lookchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pppmag.com [pppmag.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
